LY3020371 hydrochloride
Description
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Properties
IUPAC Name |
(1S,2R,3S,4S,5R,6R)-2-amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxybicyclo[3.1.0]hexane-2,6-dicarboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2NO5S.ClH/c16-7-2-1-5(3-8(7)17)24-4-6-12(19)9-10(13(20)21)11(9)15(6,18)14(22)23;/h1-3,6,9-12,19H,4,18H2,(H,20,21)(H,22,23);1H/t6-,9+,10+,11+,12-,15+;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XETSGLSGWGGOTN-JPWNOPPSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1SCC2C(C3C(C3C2(C(=O)O)N)C(=O)O)O)F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1SC[C@@H]2[C@H]([C@H]3[C@@H]([C@H]3[C@@]2(C(=O)O)N)C(=O)O)O)F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClF2NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of LY3020371 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY3020371 hydrochloride is a potent and selective orthosteric antagonist of the metabotropic glutamate 2 and 3 (mGlu2/3) receptors.[1][2][3][4] These receptors are of significant interest in neuropharmacology due to their role in modulating glutamate transmission through presynaptic, postsynaptic, and glial mechanisms.[3] Preclinical studies have demonstrated that LY3020371 possesses antidepressant-like effects, drawing comparisons to the rapid-acting antidepressant ketamine, but without ketamine's associated adverse effects.[1][5][6] This document provides a comprehensive overview of the mechanism of action of LY3020371, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant signaling pathways.
Core Mechanism of Action: Antagonism of mGlu2/3 Receptors
The primary mechanism of action of LY3020371 is the competitive antagonism of mGlu2 and mGlu3 receptors.[3] As an orthosteric antagonist, it binds to the same site as the endogenous ligand, glutamate, thereby preventing receptor activation.
The mGlu2 and mGlu3 receptors are G-protein coupled receptors (GPCRs) that, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. By blocking the activation of these receptors, LY3020371 prevents this downstream signaling cascade.[2][3]
Signaling Pathway of mGlu2/3 Receptor Antagonism by LY3020371
Quantitative Data
The potency and selectivity of LY3020371 have been characterized through various in vitro and native tissue assays.
Table 1: In Vitro Binding Affinity and Functional Antagonism
| Receptor/Assay | Parameter | Value (nM) | Source |
| Human mGlu2 Receptor | Ki | 5.26 | [2][3][7] |
| Human mGlu3 Receptor | Ki | 2.50 | [2][3][7] |
| Human mGlu2 Receptor (cAMP) | IC50 | 16.2 | [2][3][7] |
| Human mGlu3 Receptor (cAMP) | IC50 | 6.21 | [2][3][7] |
Ki: Inhibitory constant, a measure of binding affinity. IC50: Half maximal inhibitory concentration, a measure of functional antagonist potency.
Table 2: Antagonist Activity in Native Tissues
| Tissue/Assay | Parameter | Value (nM) | Source |
| Rat Frontal Cortical Membranes | Ki | 33 | [3][7] |
| Rat Cortical Synaptosomes (cAMP) | IC50 | 29 | [3][7] |
| Rat Cortical Synaptosomes (Glutamate Release) | IC50 | 86 | [2][3][7] |
| Rat Primary Cortical Neurons (Ca2+ Oscillations) | IC50 | 34 | [3][7] |
| Rat Hippocampal Slice Preparation | IC50 | 46 | [3] |
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of LY3020371 for human mGlu2 and mGlu3 receptors.
Methodology:
-
Membranes from cells expressing recombinant human mGlu2 or mGlu3 receptors were prepared.
-
The membranes were incubated with a radiolabeled mGlu2/3 agonist ligand ([3H]-459477).
-
Increasing concentrations of this compound were added to competitively displace the radioligand.
-
The amount of bound radioactivity was measured using liquid scintillation counting.
-
Ki values were calculated from the IC50 values of displacement curves using the Cheng-Prusoff equation.[3][7]
cAMP Formation Assay
Objective: To measure the functional antagonist activity (IC50) of LY3020371.
Methodology:
-
Cells expressing recombinant human mGlu2 or mGlu3 receptors were cultured.
-
Adenylyl cyclase was stimulated with forskolin to induce cAMP production.
-
The mGlu2/3 receptor agonist DCG-IV was added to inhibit forskolin-stimulated cAMP formation.
-
Increasing concentrations of LY3020371 were added to block the inhibitory effect of DCG-IV.
-
Intracellular cAMP levels were quantified using a suitable immunoassay.
-
IC50 values were determined from the concentration-response curves.[2][3][7]
Experimental Workflow: cAMP Formation Assay
K+-Evoked Glutamate Release Assay
Objective: To assess the effect of LY3020371 on presynaptic glutamate release in native tissue.
Methodology:
-
Rat cortical synaptosomes were prepared.
-
The synaptosomes were depolarized with potassium (K+) to evoke glutamate release.
-
The mGlu2/3 receptor agonist LY379268 was used to suppress K+-evoked glutamate release.
-
Increasing concentrations of LY3020371 were added to reverse the agonist-induced suppression.
-
Glutamate concentration in the supernatant was measured.
-
The IC50 for the reversal of suppression was calculated.[2][3][7]
In Vivo Effects
Preclinical studies in rodents have demonstrated that LY3020371 produces a range of biological responses consistent with antidepressant activity. These effects are often compared to those of ketamine.[1][8][9]
Key In Vivo Findings:
-
Increased Dopamine Neuron Activity: LY3020371 increases the number of spontaneously active dopamine neurons in the ventral tegmental area (VTA) of rats.[2][8][9]
-
Enhanced Biogenic Amine Efflux: It increases the efflux of monoamines in the medial prefrontal cortex.[2][8][9]
-
Promotion of Wakefulness: LY3020371 has been shown to increase wake time in rats.[2][8][9]
-
Antidepressant-like Behavioral Effects: The compound reduces immobility time in the forced-swim test, a common behavioral assay for antidepressant activity.[2]
Metabolomic studies have shown that both LY3020371 and ketamine activate common pathways involving GRIA2 and ADORA1, suggesting some convergence in their downstream mechanisms.[8][9] Importantly, preclinical evidence suggests that the antidepressant-like effects of both ketamine and LY3020371 are prevented by AMPA receptor blockade, highlighting the critical role of enhanced AMPA receptor signaling in their mechanism of action.[10]
Conclusion
This compound is a highly potent and selective antagonist of mGlu2/3 receptors. Its mechanism of action involves the competitive blockade of these receptors, leading to a disinhibition of adenylyl cyclase and subsequent modulation of synaptic glutamate levels. The in vitro and in vivo data strongly support its role as a tool for investigating the therapeutic potential of mGlu2/3 receptor antagonism, particularly in the context of depression. The detailed understanding of its pharmacological profile provides a solid foundation for further research and clinical development.
References
- 1. Preclinical predictors that the orthosteric mGlu2/3 receptor antagonist LY3020371 will not engender ketamine-associated neurotoxic, motor, cognitive, subjective, or abuse-liability-related effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In vitro pharmacological and rat pharmacokinetic characterization of LY3020371, a potent and selective mGlu2/3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Are mGluR2/3 Inhibitors Potential Compounds for Novel Antidepressants? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rapid-acting antidepressants targeting modulation of the glutamatergic system: clinical and preclinical evidence and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Comparative Effects of LY3020371, a Potent and Selective Metabotropic Glutamate (mGlu) 2/3 Receptor Antagonist, and Ketamine, a Noncompetitive N-Methyl-d-Aspartate Receptor Antagonist in Rodents: Evidence Supporting the Use of mGlu2/3 Antagonists, for the Treatment of Depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
LY3020371 Hydrochloride: A Potent and Selective mGlu2/3 Receptor Antagonist for Preclinical Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
LY3020371 hydrochloride is a potent, selective, and systemically active orthosteric antagonist of the metabotropic glutamate 2 and 3 (mGlu2/3) receptors.[1] This technical guide provides a comprehensive overview of this compound, including its pharmacological profile, key experimental data, detailed methodologies for its characterization, and an exploration of the underlying signaling pathways. The information presented is intended to support researchers and drug development professionals in utilizing this compound for preclinical studies in neuroscience and related fields.
Introduction to mGlu2/3 Receptors and the Rationale for Antagonism
Metabotropic glutamate receptors (mGluRs) are a family of G protein-coupled receptors that modulate neuronal excitability and synaptic transmission throughout the central nervous system. The mGluR family is divided into three groups based on sequence homology, pharmacology, and intracellular signaling mechanisms. Group II, which includes mGlu2 and mGlu3 receptors, is coupled to Gαi/o proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
Presynaptically located mGlu2/3 receptors act as autoreceptors, and their activation by glutamate leads to a reduction in glutamate release. This negative feedback mechanism plays a crucial role in maintaining synaptic homeostasis. However, in certain pathological conditions, excessive glutamatergic transmission is implicated. Therefore, antagonizing mGlu2/3 receptors presents a therapeutic strategy to enhance glutamate release and modulate synaptic plasticity, which has shown potential in models of depression and other neurological disorders. This compound has been developed as a selective tool to investigate the therapeutic potential of mGlu2/3 receptor antagonism.
Pharmacological Profile of this compound
This compound is characterized by its high affinity and selectivity for mGlu2 and mGlu3 receptors. Its antagonist properties have been demonstrated in a variety of in vitro and in vivo assays.
Binding Affinity and Functional Antagonism
The binding affinity (Ki) and functional antagonist potency (IC50) of this compound have been determined in various recombinant and native systems. The following tables summarize the key quantitative data.
Table 1: In Vitro Binding Affinity of this compound at Human mGlu2/3 Receptors
| Receptor | Radioligand | Ki (nM) |
| hmGlu2 | [3H]-459477 | 5.26 |
| hmGlu3 | [3H]-459477 | 2.50 |
Table 2: In Vitro Functional Antagonist Activity of this compound
| Assay | Agonist | Cell/Tissue Type | IC50 (nM) |
| cAMP Formation | DCG-IV | hmGlu2-expressing cells | 16.2 |
| cAMP Formation | DCG-IV | hmGlu3-expressing cells | 6.21 |
| Agonist-suppressed Ca2+ oscillations | - | Primary cultured cortical neurons | 34 |
| Agonist-inhibited, K+-evoked glutamate release | - | Rat cortical synaptosomes | 86 |
Signaling Pathways and Experimental Workflows
mGlu2/3 Receptor Signaling Pathway
The canonical signaling pathway for mGlu2/3 receptors involves their coupling to Gαi/o proteins, which subsequently inhibit adenylyl cyclase activity. This leads to a reduction in the synthesis of the second messenger cAMP. LY3020371, as an antagonist, blocks the binding of endogenous glutamate to the receptor, thereby preventing this signaling cascade and leading to a disinhibition of downstream pathways.
Caption: Agonist activation and antagonist blockade of the mGlu2/3 receptor signaling pathway.
Experimental Workflow for In Vitro Characterization
A typical workflow for characterizing the in vitro pharmacological profile of a compound like this compound involves a series of assays to determine its binding affinity and functional activity.
Caption: A generalized experimental workflow for the in vitro characterization of LY3020371.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize this compound. These protocols are based on standard practices in the field and specific details reported in the primary literature.
Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of this compound for mGlu2 and mGlu3 receptors.
-
Materials:
-
Cell membranes prepared from cells stably expressing human mGlu2 or mGlu3 receptors.
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[3H]-459477 (Radioligand).
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This compound (Test compound).
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Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).
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Non-specific binding control (e.g., a high concentration of a known mGlu2/3 agonist like DCG-IV).
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96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add cell membranes, [3H]-459477 at a concentration near its Kd, and varying concentrations of this compound.
-
For total binding wells, add binding buffer instead of the test compound.
-
For non-specific binding wells, add the non-specific binding control.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Determine the IC50 value (the concentration of LY3020371 that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Forskolin-Stimulated cAMP Functional Assay
This protocol describes a functional assay to determine the antagonist activity (IC50) of this compound by measuring its ability to block agonist-induced inhibition of cAMP production.
-
Materials:
-
Cells stably expressing human mGlu2 or mGlu3 receptors.
-
This compound (Test compound).
-
A known mGlu2/3 receptor agonist (e.g., DCG-IV).
-
Forskolin (an adenylyl cyclase activator).
-
Cell culture medium.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
384-well assay plates.
-
Plate reader compatible with the chosen cAMP assay kit.
-
-
Procedure:
-
Seed the cells in 384-well plates and culture overnight.
-
Prepare serial dilutions of this compound.
-
Pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 15-30 minutes).
-
Add the mGlu2/3 agonist (at a concentration that produces ~80% of its maximal effect, e.g., EC80) and forskolin to the wells.
-
Incubate for a specified time (e.g., 30 minutes) at room temperature.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate a standard curve for cAMP concentration.
-
Plot the cAMP concentration against the logarithm of the concentration of this compound.
-
Determine the IC50 value (the concentration of LY3020371 that reverses 50% of the agonist-induced inhibition of forskolin-stimulated cAMP production) using non-linear regression analysis.
-
In Vivo Microdialysis for Glutamate Measurement
This protocol provides a general framework for an in vivo microdialysis experiment to assess the effect of this compound on extracellular glutamate levels in a specific brain region, such as the prefrontal cortex of a rat.
-
Materials:
-
Male Sprague-Dawley or Wistar rats.
-
This compound.
-
Vehicle for drug administration (e.g., saline).
-
Anesthesia (e.g., isoflurane).
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Perfusion pump.
-
Artificial cerebrospinal fluid (aCSF).
-
Automated fraction collector.
-
HPLC system with fluorescence or mass spectrometry detection for glutamate analysis.
-
-
Procedure:
-
Anesthetize the rat and place it in a stereotaxic apparatus.
-
Surgically implant a guide cannula targeting the desired brain region (e.g., medial prefrontal cortex).
-
Allow the animal to recover from surgery for a few days.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant low flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for a period of time (e.g., 1-2 hours).
-
Administer this compound (e.g., via intraperitoneal or intravenous injection) or vehicle.
-
Continue collecting dialysate samples for several hours post-administration.
-
Analyze the glutamate concentration in the dialysate samples using a suitable analytical method like HPLC.
-
-
Data Analysis:
-
Quantify the glutamate concentration in each dialysate sample.
-
Express the post-drug administration glutamate levels as a percentage of the average baseline concentration for each animal.
-
Compare the time course of glutamate changes between the LY3020371-treated and vehicle-treated groups using appropriate statistical methods (e.g., two-way ANOVA with repeated measures).
-
Conclusion
This compound is a valuable pharmacological tool for investigating the roles of mGlu2 and mGlu3 receptors in the central nervous system. Its high potency, selectivity, and in vivo activity make it a suitable compound for a wide range of preclinical studies aimed at understanding the therapeutic potential of mGlu2/3 receptor antagonism. The data and protocols presented in this guide are intended to facilitate the effective use of this compound in neuroscience research and drug discovery.
References
In Vitro Pharmacological Profile of LY3020371 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY3020371 hydrochloride is a potent and selective orthosteric antagonist of the metabotropic glutamate receptors 2 and 3 (mGluR2/3). This document provides a comprehensive overview of the in vitro pharmacological properties of LY3020371, summarizing key quantitative data, detailing experimental methodologies, and illustrating its mechanism of action through signaling pathway diagrams. The information presented is intended to serve as a technical guide for researchers and professionals in the field of drug discovery and development.
Introduction
Metabotropic glutamate receptors, particularly the group II subtypes mGluR2 and mGluR3, are G-protein coupled receptors that play a crucial modulatory role in glutamatergic neurotransmission. Their localization, primarily on presynaptic terminals, allows them to act as autoreceptors, inhibiting glutamate release. Dysregulation of this system has been implicated in various neuropsychiatric disorders, making mGluR2/3 a compelling target for therapeutic intervention. LY3020371 has emerged as a valuable pharmacological tool for investigating the therapeutic potential of mGluR2/3 antagonism. This guide delves into the in vitro characterization of LY3020371, providing a detailed account of its binding affinity, functional antagonism, and impact on intracellular signaling cascades.
Quantitative Pharmacological Data
The in vitro activity of LY3020371 has been extensively characterized in various assays. The following tables summarize the key quantitative data, providing a clear comparison of its potency and selectivity.
Table 1: Radioligand Binding Affinity of LY3020371
| Receptor Subtype | Radioligand | Ki (nM) | Cell/Tissue Type |
| Human mGluR2 | [3H]-LY354740 | 5.26 | Recombinant cell line |
| Human mGluR3 | [3H]-LY354740 | 2.50 | Recombinant cell line |
Table 2: Functional Antagonist Activity of LY3020371
| Assay Type | Agonist | IC50 (nM) | Cell/Tissue Type |
| cAMP Formation (human mGluR2) | DCG-IV | 16.2 | Recombinant cell line |
| cAMP Formation (human mGluR3) | DCG-IV | 6.21 | Recombinant cell line |
| Glutamate Release | LY379268 | 86 | Rat cortical synaptosomes |
| Calcium Oscillation | Spontaneous | 34 | Rat primary cortical neurons |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides a comprehensive description of the key in vitro experiments used to characterize LY3020371.
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of LY3020371 for mGluR2 and mGluR3.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing either human mGluR2 or mGluR3. Cells are harvested, homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4), and centrifuged to pellet the membranes. The pellet is washed and resuspended in an appropriate assay buffer.
-
Assay Setup: The assay is performed in a 96-well plate format. Each well contains the cell membranes, a fixed concentration of the radioligand (e.g., [3H]-LY354740), and varying concentrations of the unlabeled competitor, LY3020371.
-
Incubation: The plates are incubated at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of LY3020371 that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional cAMP Accumulation Assay
This assay measures the ability of LY3020371 to antagonize the agonist-induced inhibition of cyclic adenosine monophosphate (cAMP) production.
Methodology:
-
Cell Culture: Cells expressing mGluR2 or mGluR3 are cultured to an appropriate density.
-
Assay Procedure:
-
Cells are pre-incubated with varying concentrations of LY3020371.
-
A phosphodiesterase inhibitor (e.g., IBMX) is added to prevent the degradation of cAMP.
-
Forskolin is added to stimulate adenylate cyclase and induce cAMP production.
-
An mGluR2/3 agonist (e.g., DCG-IV) is added to inhibit the forskolin-stimulated cAMP accumulation.
-
-
Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
Data Analysis: The concentration-response curves are plotted, and the IC50 value, representing the concentration of LY3020371 that reverses 50% of the agonist-induced inhibition of cAMP production, is determined.
Glutamate Release Assay from Synaptosomes
This assay assesses the functional antagonism of LY3020371 on the presynaptic inhibition of glutamate release.
Methodology:
-
Synaptosome Preparation: Synaptosomes, which are isolated presynaptic nerve terminals, are prepared from rat cortical tissue by differential centrifugation.
-
Glutamate Release Measurement:
-
Synaptosomes are pre-incubated with LY3020371.
-
An mGluR2/3 agonist (e.g., LY379268) is added to inhibit glutamate release.
-
Depolarization is induced by adding a high concentration of potassium chloride (KCl) to trigger glutamate release.
-
The amount of glutamate released into the supernatant is measured using a glutamate-specific assay, often involving enzymatic reactions coupled to a fluorescent or colorimetric readout.
-
-
Data Analysis: The ability of LY3020371 to reverse the agonist-induced inhibition of glutamate release is quantified, and the IC50 value is determined.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes involved in the characterization of LY3020371, the following diagrams have been generated using the DOT language.
Signaling Pathway of mGluR2/3 Antagonism by LY3020371
Blockade of presynaptic mGluR2/3 by LY3020371 disinhibits adenylyl cyclase, leading to increased cAMP levels. Furthermore, this antagonism results in increased glutamate release, which can subsequently activate postsynaptic receptors and downstream signaling cascades, including the mTOR pathway, which is implicated in the antidepressant-like effects of mGluR2/3 antagonists.[1][2]
Caption: Signaling pathway of mGluR2/3 antagonism by LY3020371.
Experimental Workflow for In Vitro Characterization
The in vitro characterization of a novel compound like LY3020371 typically follows a structured workflow, progressing from initial binding studies to functional assays that elucidate its mechanism of action.
References
Preclinical Profile of LY3020371 Hydrochloride: A Novel mGlu2/3 Receptor Antagonist for Depression
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
LY3020371 hydrochloride is a potent and selective orthosteric antagonist of metabotropic glutamate receptors 2 and 3 (mGlu2/3). Preclinical research has demonstrated its potential as a rapidly-acting antidepressant with a favorable safety profile compared to ketamine. This document provides a comprehensive overview of the preclinical data, including its mechanism of action, efficacy in animal models of depression, and key pharmacokinetic and pharmacodynamic properties. Detailed experimental protocols and quantitative data are presented to support further research and development efforts in the field of glutamatergic modulation for mood disorders.
Mechanism of Action
LY3020371 exerts its antidepressant-like effects by antagonizing mGlu2/3 receptors. These receptors are presynaptic autoreceptors that normally decrease the release of glutamate. By blocking these receptors, LY3020371 increases glutamate transmission in key brain regions implicated in depression, such as the prefrontal cortex.[1][2] This enhancement of glutamatergic activity is believed to trigger a cascade of downstream signaling events that parallel those of the rapid-acting antidepressant ketamine, but without engendering ketamine-associated adverse effects.[3][4]
The proposed signaling pathway involves the activation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, leading to the stimulation of brain-derived neurotrophic factor (BDNF) release and subsequent activation of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway.[1][5] This cascade is crucial for promoting synaptogenesis and reversing the synaptic deficits associated with depression.[6] Metabolomic analyses have indicated that both LY3020371 and ketamine activate common pathways involving GRIA2 (a subunit of the AMPA receptor) and ADORA1 (adenosine A1 receptor).[7][8]
Figure 1: Proposed signaling pathway of LY3020371.
Preclinical Efficacy
In Vitro Pharmacological Profile
LY3020371 demonstrates high affinity and selective antagonist activity at human and rat mGlu2/3 receptors. The hydrochloride salt was utilized in these binding and functional assays.
| Receptor/Assay | Species | Preparation | Value Type | Value |
| mGlu2 | Human | Recombinant Cell Membranes | Ki | 5.26 nM[9][10] |
| mGlu3 | Human | Recombinant Cell Membranes | Ki | 2.50 nM[9][10] |
| mGlu2 | Human | Recombinant Cells (cAMP) | IC50 | 16.2 nM[10] |
| mGlu3 | Human | Recombinant Cells (cAMP) | IC50 | 6.21 nM[9][10] |
| mGlu2/3 | Rat | Frontal Cortical Membranes | Ki | 33 nM[10] |
| mGlu2/3 | Rat | Cortical Synaptosomes (cAMP) | IC50 | 29 nM[10] |
| mGlu2/3 | Rat | Cortical Synaptosomes (Glutamate Release) | IC50 | 86 nM[10] |
| mGlu2/3 | Rat | Primary Cortical Neurons (Ca2+ Oscillations) | IC50 | 34 nM[10] |
| mGlu2/3 | Rat | Hippocampal Slice | IC50 | 46 nM[10] |
| mGlu2/3 | Human | Epileptic Cortical/Hippocampal Synaptosomes | - | Functional Antagonism Demonstrated[10] |
Table 1: In Vitro Potency and Affinity of LY3020371.HCl
Antidepressant-Like Activity in Rodent Models
LY3020371 has shown antidepressant-like effects in various rodent models, comparable to those of ketamine.[3][7]
| Model | Species | Dosing | Key Findings |
| Forced-Swim Test | Rat | Intravenous | Produced antidepressant-like effects.[7][8] |
| Forced-Swim Test | Mouse | Intraperitoneal | Showed an antidepressant-like signature.[9] |
| Combination Studies | Mouse | p.o. (prodrug) + i.p. | Augmented the effects of fluoxetine and citalopram.[7][8] |
Table 2: Summary of In Vivo Efficacy Studies
Neurochemical and Electrophysiological Effects
Consistent with its mechanism of action, LY3020371 modulates neurotransmitter systems and neuronal activity in a manner that is consistent with antidepressant effects.
| Assay | Species | Dosing | Key Findings |
| Dopamine Neuron Activity | Rat | - | Increased the number of spontaneously active dopamine cells in the ventral tegmental area (VTA).[4][7][8] |
| Biogenic Amine Efflux | Rat | - | Enhanced the efflux of biogenic amines in the prefrontal cortex.[7][8] |
| Oxygen Levels | Rat | - | Increased O2 in the anterior cingulate cortex.[7][8] |
| Wakefulness | Rat | - | Promoted wakefulness.[7][8] |
Table 3: Neurochemical and Electrophysiological Effects of LY3020371
Safety and Tolerability Profile
A key advantage of LY3020371 is its improved safety profile compared to ketamine. Preclinical studies indicate that it does not produce many of the adverse effects associated with NMDA receptor antagonists.[3][11]
| Assay | Species | Dosing | LY3020371 Effect | Ketamine Effect |
| Locomotor Activity | Rat | - | Small increases.[3][11] | Significant increases. |
| Motor Performance (Inverted Screen) | Rat | - | No impairment.[3][11] | Impairment. |
| Dopamine Efflux (Nucleus Accumbens) | Rat | - | No increase.[3][11] | Increased.[3] |
| Cognitive Function (Y-maze) | Mouse | - | No negative effect on spontaneous alternation.[3] | Negative effect. |
| Cognitive Function (T-maze) | Rat | - | No significant impact.[3] | Impairing effects. |
| 14-Day Toxicology | Rat | up to 1000 mg/kg, i.v. | No critical toxicological findings.[3][11] | Not Reported |
| 14-Day Toxicology | Cynomolgus Monkey | up to 500 mg/kg, i.v. | No critical toxicological findings.[3][11] | Not Reported |
Table 4: Comparative Safety Profile of LY3020371 and Ketamine
Pharmacokinetics
Pharmacokinetic studies in rats have demonstrated that intravenous administration of LY3020371 leads to cerebrospinal fluid (CSF) concentrations sufficient to block mGlu2/3 receptors in vivo.[10] A diester prodrug, LY3027788, has been developed to improve oral bioavailability, and it effectively recapitulates the effects of intravenously administered LY3020371.[7][8]
| Parameter | Species | Route | Details |
| CSF Levels | Rat | Intravenous | Achieved concentrations expected to effectively block mGlu2/3 receptors.[10] |
| Oral Bioavailability | - | - | A prodrug (LY3027788) was developed for effective oral administration.[7][8] |
Table 5: Pharmacokinetic Profile of LY3020371
Experimental Protocols
In Vitro Assays
-
Receptor Binding Assays: Conducted using membranes from cells expressing recombinant human mGlu2 and mGlu3 receptors. LY3020371.HCl was tested for its ability to competitively displace the radiolabeled mGlu2/3 agonist ligand [3H]-459477.[10]
-
cAMP Formation Assay: Performed in cells expressing human mGlu2 or mGlu3 receptors. The assay measured the ability of LY3020371.HCl to block the inhibition of forskolin-stimulated cAMP formation by an mGlu2/3 agonist (DCG-IV).[10]
-
Synaptosome Assays: Utilized cortical synaptosomes from rats. Functional antagonist activity was assessed by measuring the reversal of agonist-suppressed second messenger production and the reversal of agonist-inhibited, K+-evoked glutamate release.[10]
Animal Models
-
Forced-Swim Test (Rat): Male Sprague-Dawley rats were used. The antidepressant-like effects of intravenously administered LY3020371 were evaluated by measuring the duration of immobility in a cylinder of water. The ability of the drug to produce these effects was correlated with its cerebrospinal fluid (CSF) concentrations.[7][8]
-
Locomotor Activity (Mouse): Male Balb/c mice were used. Activity was measured using a photobeam activity system. Animals were injected with LY3020371 (i.p.) or its prodrug LY3027788.HCl (p.o.) and placed in activity boxes to assess total ambulations.[8]
-
Drug Discrimination (Rat): Rats were trained to discriminate LY3020371 (30 mg/kg, i.p.) from vehicle. The ED50 for LY3020371 was determined to be 9.4 mg/kg, i.p.[3]
Figure 2: General preclinical development workflow.
Metabolomics Study
-
Animals and Dosing: Rats were administered vehicle, a low dose (1 mg/kg, i.v.), or a high dose (10 mg/kg, i.v.) of LY3020371 or ketamine.[12][13]
-
Sample Collection: Tissues from the hippocampus, cerebrospinal fluid (CSF), and plasma were collected at 1, 4, and 24 hours post-dosing.[12][13]
-
Analysis: Global mass spectrometry-based metabolomics protocols were applied to the samples. ANOVA models were used to compare the effects of the different treatments versus control at each time point.[12][13]
Conclusion
The preclinical data for this compound strongly support its development as a novel antidepressant. Its mechanism as an mGlu2/3 receptor antagonist offers a promising alternative to direct NMDA receptor modulation, potentially providing rapid antidepressant effects with a superior safety and tolerability profile. The comprehensive in vitro and in vivo characterization provides a solid foundation for its clinical investigation in patients with depression, particularly those with treatment-resistant forms of the illness.[7]
References
- 1. Rapid-acting antidepressants targeting modulation of the glutamatergic system: clinical and preclinical evidence and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles of glutamate signaling in preclinical and/or mechanistic models of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical predictors that the orthosteric mGlu2/3 receptor antagonist LY3020371 will not engender ketamine-associated neurotoxic, motor, cognitive, subjective, or abuse-liability-related effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
- 5. researchgate.net [researchgate.net]
- 6. Signaling Pathways Underlying the Pathophysiology and Treatment of Depression: Novel Mechanisms for Rapid-Acting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Effects of LY3020371, a Potent and Selective Metabotropic Glutamate (mGlu) 2/3 Receptor Antagonist, and Ketamine, a Noncompetitive N-Methyl-d-Aspartate Receptor Antagonist in Rodents: Evidence Supporting the Use of mGlu2/3 Antagonists, for the Treatment of Depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. In vitro pharmacological and rat pharmacokinetic characterization of LY3020371, a potent and selective mGlu2/3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
In Vivo Antidepressant-Like Effects of LY3020371 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY3020371 hydrochloride is a potent and selective antagonist of the metabotropic glutamate 2 and 3 (mGlu2/3) receptors, which has demonstrated rapid and sustained antidepressant-like effects in preclinical models.[1][2][3][4] This technical guide provides an in-depth overview of the in vivo pharmacology of LY3020371, presenting key quantitative data, detailed experimental protocols for behavioral assays, and visualizations of its proposed mechanism of action. The data strongly support the hypothesis that mGlu2/3 receptor blockade represents a novel and promising therapeutic strategy for the treatment of depression, potentially offering a rapid onset of action similar to ketamine but with a more favorable side-effect profile.[4][5]
Core Mechanism of Action
LY3020371 exerts its antidepressant-like effects by antagonizing presynaptic mGlu2/3 autoreceptors. This blockade leads to an increase in glutamate release in key brain regions implicated in depression, such as the medial prefrontal cortex (mPFC).[3] The subsequent activation of postsynaptic α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors is a critical downstream event.[6][7] This enhanced AMPA receptor signaling is believed to trigger a cascade of intracellular events, including the activation of the brain-derived neurotrophic factor (BDNF)–mammalian target of rapamycin complex 1 (mTORC1) signaling pathway, which is crucial for synaptogenesis and neural plasticity.[7][8][9] Notably, the antidepressant-like effects of both LY3020371 and ketamine can be prevented by AMPA receptor blockade, highlighting a convergent mechanism of action.[6]
Signaling Pathway of LY3020371
Caption: Proposed signaling cascade of LY3020371.
Quantitative In Vivo Efficacy Data
The antidepressant-like activity of LY3020371 has been quantified in various rodent models. The following tables summarize the key findings.
Table 1: Forced Swim Test (FST) in Rats
| Dose (mg/kg, i.v.) | Route of Administration | Endpoint | Result | Reference |
| 0.1 - 10 | Intravenous | Immobility Time | Dose-dependent decrease | [10] |
| 1 (low dose) | Intravenous | Immobility Time | Significant decrease | [6] |
| 10 (high dose) | Intravenous | Immobility Time | Significant decrease | [6] |
Table 2: Other In Vivo Effects in Rodents
| Model/Assay | Species | Dose (mg/kg) | Route | Effect | Reference |
| Ventral Tegmental Area (VTA) Dopamine Neuron Firing | Rat | 0.3 - 3 (i.v.) | Intravenous | Increased number of spontaneously active dopamine cells | [10] |
| Anterior Cingulate Cortex (ACC) Oxygenation | Rat | 1 - 10 (i.p.) | Intraperitoneal | Dose-dependent increase in tissue oxygen | [10] |
| Medial Prefrontal Cortex (mPFC) Monoamine Efflux | Rat | 10 (i.p.) | Intraperitoneal | Increased monoamine efflux | [10] |
| Wakefulness | Rat | 1 - 30 (i.v.) | Intravenous | Dose- and time-dependent increase in cumulative wake time | [10] |
| Y-maze Spontaneous Alternation | Mouse | Not specified | Not specified | No negative effect on spontaneous alternation | [5] |
Detailed Experimental Protocols
Standardized protocols are crucial for the replication and validation of preclinical findings. The following sections detail the methodologies for key behavioral assays used to evaluate the antidepressant-like effects of LY3020371.
Forced Swim Test (FST)
The FST is a widely used model to assess behavioral despair, a core symptom of depression.
-
Apparatus: A cylindrical container (e.g., 30 cm height x 20 cm diameter) filled with water (25 ± 1°C) to a depth that prevents the animal from touching the bottom with its hind legs or tail (e.g., 15-20 cm).[11][12]
-
Procedure:
-
Acclimate the animals to the testing room for at least 30 minutes prior to the test.[13]
-
Individually place each animal into the water-filled cylinder.
-
The test duration is typically 6 minutes.[11]
-
The primary measure is immobility time, which is the duration the animal spends floating with only minimal movements necessary to keep its head above water. This is often scored during the final 4 minutes of the test.[11]
-
-
Data Analysis: A reduction in immobility time is indicative of an antidepressant-like effect.
Experimental Workflow: Forced Swim Test
References
- 1. Comparative Effects of LY3020371, a Potent and Selective Metabotropic Glutamate (mGlu) 2/3 Receptor Antagonist, and Ketamine, a Noncompetitive N-Methyl-d-Aspartate Receptor Antagonist in Rodents: Evidence Supporting the Use of mGlu2/3 Antagonists, for the Treatment of Depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Role of Serotonergic System in the Antidepressant Actions of mGlu2/3 Receptor Antagonists: Similarity to Ketamine [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical predictors that the orthosteric mGlu2/3 receptor antagonist LY3020371 will not engender ketamine-associated neurotoxic, motor, cognitive, subjective, or abuse-liability-related effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rapid-acting antidepressants targeting modulation of the glutamatergic system: clinical and preclinical evidence and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. gpsych.bmj.com [gpsych.bmj.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]
- 12. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Potency and Precision: A Technical Guide to the Target Binding Affinity and Selectivity of LY3020371 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target binding affinity and selectivity profile of LY3020371 hydrochloride, a potent and selective antagonist of the metabotropic glutamate 2/3 (mGlu2/3) receptors. The following sections detail its binding characteristics, the experimental methodologies used for its characterization, and its place within the broader context of glutamate neurotransmission modulation.
Core Target Binding Affinity
This compound demonstrates high-affinity binding to human metabotropic glutamate receptor 2 (hmGluR2) and human metabotropic glutamate receptor 3 (hmGluR3). Its binding affinity has been quantified through competitive radioligand binding assays, which measure the displacement of a radiolabeled ligand from the receptor by LY3020371.
Table 1: Competitive Binding Affinity of this compound at Human mGlu2/3 Receptors
| Target | Radioligand | Ki (nM) |
| hmGluR2 | [3H]-459477 | 5.26[1][2][3] |
| hmGluR3 | [3H]-459477 | 2.50[1][2][3] |
In native tissue, LY3020371 also effectively displaces the radioligand from rat frontal cortical membranes, albeit with a slightly lower affinity compared to recombinant human receptors.
Table 2: Competitive Binding Affinity of LY3020371 in Rat Native Tissue
| Tissue Source | Radioligand | Ki (nM) |
| Rat Frontal Cortical Membranes | [3H]-459477 | 33[2][3] |
Functional Antagonism and Selectivity
Beyond simple binding, this compound exhibits potent functional antagonism. This has been demonstrated in various in vitro assays that measure the compound's ability to block the effects of mGlu2/3 receptor agonists. These assays confirm that LY3020371 is a highly selective antagonist for mGlu2/3 receptors.[2][3]
Table 3: Functional Antagonist Activity of this compound
| Assay | System | Agonist | Measured Effect | IC50 (nM) |
| cAMP Formation | Cells expressing hmGluR2 | DCG-IV | Inhibition of forskolin-stimulated cAMP production | 16.2[1][2][3] |
| cAMP Formation | Cells expressing hmGluR3 | DCG-IV | Inhibition of forskolin-stimulated cAMP production | 6.21[1][2][3] |
| cAMP Formation | Rat Cortical Synaptosomes | LY379268 | Reversal of agonist-suppressed second messenger production | 29[3] |
| Glutamate Release | Rat Cortical Synaptosomes | LY379268 | Reversal of agonist-inhibited, K+-evoked glutamate release | 86[1][2][3] |
| Ca2+ Oscillations | Primary Cultured Cortical Neurons | Agonist | Blockade of agonist-suppressed spontaneous Ca2+ oscillations | 34[3] |
| Hippocampal Slice Preparation | Intact Rat Hippocampal Slice | Agonist | Functional Antagonism | 46[3] |
Studies have shown that LY3020371 displays high selectivity for mGlu2/3 receptors over other human mGlu receptor subtypes.[2][3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assay
This protocol outlines the general procedure for determining the binding affinity (Ki) of this compound.
-
Membrane Preparation: Membranes are prepared from cells recombinantly expressing either human mGlu2 or mGlu3 receptors.
-
Competitive Binding: Membranes are incubated with a fixed concentration of the mGlu2/3 radioligand, [3H]-459477, and a range of concentrations of this compound.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Detection: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of LY3020371 that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated using the Cheng-Prusoff equation.
cAMP Formation Assay
This protocol describes the general method for assessing the functional antagonist activity of LY3020371.
-
Cell Culture: Cells expressing either hmGluR2 or hmGluR3 are cultured and seeded in multi-well plates.
-
Treatment: Cells are pre-incubated with varying concentrations of this compound before being stimulated with forskolin (to increase intracellular cAMP levels) and an mGlu2/3 receptor agonist (like DCG-IV).
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a suitable detection kit, often based on competitive immunoassay principles.
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of the agonist-induced response against the concentration of LY3020371.
Signaling Pathway Context
LY3020371 acts as an antagonist at presynaptic mGlu2/3 autoreceptors, which normally function to inhibit the release of glutamate. By blocking these receptors, LY3020371 disinhibits glutamate release, leading to an increase in synaptic glutamate levels. This mechanism is thought to underlie its potential therapeutic effects.[4] The increased glutamate can then act on postsynaptic receptors, such as AMPA receptors.[4][5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. In vitro pharmacological and rat pharmacokinetic characterization of LY3020371, a potent and selective mGlu2/3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
LY3020371 Hydrochloride: A Deep Dive into its Modulation of Neuronal Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY3020371 hydrochloride is a potent and selective orthosteric antagonist of metabotropic glutamate receptors 2 and 3 (mGlu2/3). Its unique mechanism of action, distinct from traditional antidepressants, has positioned it as a promising therapeutic agent, particularly for treatment-resistant depression. This technical guide provides a comprehensive overview of the in vitro and in vivo pharmacology of LY3020371, its impact on critical neuronal signaling pathways, and detailed experimental protocols for its characterization. The information presented herein is intended to support further research and development of this novel compound.
Introduction
Metabotropic glutamate receptors, particularly the group II subtypes mGlu2 and mGlu3, are pivotal in modulating glutamatergic neurotransmission.[1][2] These G-protein coupled receptors are predominantly located presynaptically, where they act as autoreceptors to inhibit glutamate release. By antagonizing these receptors, LY3020371 effectively disinhibits glutamate transmission in key brain regions, a mechanism that shares downstream convergence with the rapid-acting antidepressant effects of ketamine.[3] However, preclinical data suggest that LY3020371 does not produce the same adverse motor, cognitive, or abuse-related effects associated with NMDA receptor antagonists like ketamine.[4] This favorable safety profile, coupled with its robust antidepressant-like efficacy in animal models, underscores the therapeutic potential of LY3020371.
In Vitro and In Vivo Pharmacology
LY3020371 demonstrates high affinity and selectivity for human mGlu2 and mGlu3 receptors. Its pharmacological activity has been extensively characterized in various assays, from recombinant cell lines to native tissue preparations.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Receptor Binding and Functional Activity
| Assay Type | Receptor/Tissue | Parameter | Value |
| Radioligand Binding | Recombinant human mGlu2 | Ki | 5.26 nM[1][2] |
| Radioligand Binding | Recombinant human mGlu3 | Ki | 2.50 nM[1][2] |
| Radioligand Binding | Rat Frontal Cortical Membranes | Ki | 33 nM[1][2] |
| cAMP Formation Assay | Recombinant human mGlu2 | IC50 | 16.2 nM[1][2] |
| cAMP Formation Assay | Recombinant human mGlu3 | IC50 | 6.21 nM[1][2] |
| Second Messenger Production | Rat Cortical Synaptosomes | IC50 | 29 nM[1][2] |
| K+-Evoked Glutamate Release | Rat Cortical Synaptosomes | IC50 | 86 nM[1][2] |
| Spontaneous Ca2+ Oscillations | Primary Cultured Cortical Neurons | IC50 | 34 nM[1] |
| Hippocampal Slice Preparation | Intact Hippocampal Slice | IC50 | 46 nM[1] |
Table 2: In Vivo Efficacy and Safety
| Animal Model | Assay | Effect of LY3020371 | Comparison with Ketamine |
| Rat | Forced-Swim Assay | Antidepressant-like effects | Similar efficacy[3] |
| Rat | Dopamine Neuron Activity (VTA) | Increased spontaneously active DA cells | Similar effect[3] |
| Rat | Biogenic Amine Efflux (PFC) | Enhanced | Similar effect[3] |
| Rat | Locomotion | Small increases | Ketamine produced greater increases[4] |
| Rat | Motor Performance (Inverted Screen) | No impairment | Ketamine impaired performance |
| Rat | Dopamine Efflux (Nucleus Accumbens) | No significant increase | Ketamine increased efflux[4] |
| Rat | T-Maze Cognitive Task | No significant impact or lesser effects | Ketamine produced impairing effects[4] |
Neuronal Signaling Pathways Modulated by LY3020371
The primary mechanism of LY3020371 is the blockade of mGlu2/3 receptors. This action initiates a cascade of downstream signaling events that ultimately lead to its therapeutic effects.
Primary Mechanism of Action
LY3020371 acts as an orthosteric antagonist at presynaptic mGlu2/3 autoreceptors. This prevents the binding of endogenous glutamate, thereby lifting the inhibitory brake on glutamate release from the presynaptic terminal. The resulting increase in synaptic glutamate levels leads to the activation of postsynaptic glutamate receptors, including AMPA and NMDA receptors, triggering downstream signaling cascades.
Downstream Signaling Cascades
Metabolomic analyses have revealed that both LY3020371 and ketamine activate common downstream pathways.[3] These pathways involve key molecules such as GRIA2 (Glutamate Ionotropic Receptor AMPA Type Subunit 2) and ADORA1 (Adenosine A1 Receptor). The increased activation of AMPA receptors, containing subunits like GRIA2, is a critical event. This leads to enhanced synaptic plasticity and neuronal communication, which are thought to be central to the antidepressant response.
The modulation of the adenosine system, indicated by the involvement of ADORA1, suggests a broader impact on neuromodulation. Adenosine A1 receptors are known to have inhibitory effects on neuronal activity, and their modulation by LY3020371-induced signaling could contribute to the overall network effects.
Experimental Protocols
The following are representative methodologies for key experiments used to characterize LY3020371.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of LY3020371 for mGlu2 and mGlu3 receptors.
Materials:
-
Membranes from cells expressing recombinant human mGlu2 or mGlu3 receptors.
-
[3H]-459477 (radioligand).
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of LY3020371.
-
In a 96-well plate, combine the cell membranes, [3H]-459477, and varying concentrations of LY3020371 or vehicle.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from unbound radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Formation Assay
Objective: To measure the functional antagonist activity (IC50) of LY3020371.
Materials:
-
Cells expressing recombinant human mGlu2 or mGlu3 receptors.
-
Forskolin (to stimulate cAMP production).
-
DCG-IV (mGlu2/3 receptor agonist).
-
This compound.
-
cAMP assay kit (e.g., HTRF or ELISA-based).
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Pre-incubate the cells with varying concentrations of LY3020371 or vehicle.
-
Add a fixed concentration of DCG-IV to inhibit forskolin-stimulated cAMP production.
-
Add a fixed concentration of forskolin to stimulate cAMP production.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit.
-
Plot the concentration-response curve and determine the IC50 value for LY3020371's reversal of agonist-induced inhibition.
Conclusion
This compound represents a significant advancement in the development of novel therapeutics for depression and potentially other neurological disorders. Its well-characterized pharmacology, potent and selective antagonism of mGlu2/3 receptors, and favorable preclinical safety profile make it a compelling candidate for further clinical investigation. The elucidation of its impact on neuronal signaling pathways, particularly its convergence with pathways modulated by rapid-acting antidepressants, provides a strong rationale for its therapeutic potential. Continued research into the downstream effects of LY3020371 will undoubtedly provide deeper insights into the pathophysiology of depression and aid in the development of next-generation treatments.
References
- 1. In vitro pharmacological and rat pharmacokinetic characterization of LY3020371, a potent and selective mGlu2/3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical predictors that the orthosteric mGlu2/3 receptor antagonist LY3020371 will not engender ketamine-associated neurotoxic, motor, cognitive, subjective, or abuse-liability-related effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for LY3020371 Hydrochloride in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of LY3020371 hydrochloride, a potent and selective mGlu2/3 receptor antagonist, in rodent models. The following sections detail dosing information, experimental protocols, and the associated signaling pathways.
Summary of In Vivo Dosing in Rodent Models
This compound has been investigated in various rodent models to explore its potential as a therapeutic agent, particularly for depression. The quantitative data from key studies are summarized below.
| Rodent Model | Administration Route | Dose Range (mg/kg) | Vehicle | Key Findings | Reference |
| Rat | Intravenous (i.v.) | 0.1 - 30 | Not specified | Dose-dependent decrease in immobility in the forced-swim test; increased wakefulness. | [1] |
| Rat | Intravenous (i.v.) | 1 and 10 | Saline | Alterations in metabolomic profiles in the hippocampus and cerebrospinal fluid (CSF). | [2] |
| Rat | Intraperitoneal (i.p.) | 1 - 10 | Not specified | Dose-dependent increase in tissue oxygen in the anterior cingulate cortex. | [1] |
| Wistar Rat | Intraperitoneal (i.p.) | 3 and 10 | Not specified | Significant reduction in NREM sleep, indicating wake-promoting effects. | [3] |
| Mouse | Not specified | Not specified | Not specified | An oral prodrug, LY3027788, recapitulated the effects of intravenous LY3020371. | [4] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Forced-Swim Test (FST) in Rats
This protocol is adapted from standard procedures and findings from studies involving LY3020371.[5][6][7][8][9]
Objective: To assess the antidepressant-like effects of this compound.
Materials:
-
This compound
-
Vehicle (e.g., saline)
-
Transparent cylindrical containers (50 cm height, 20 cm diameter)
-
Water (25°C)
-
Video recording and analysis software
Procedure:
-
Animal Acclimation: House rats in standard conditions and handle them for several days before the experiment to minimize stress.
-
Drug Administration: Administer this compound or vehicle intravenously at the desired dose (e.g., 0.1-10 mg/kg).
-
Pre-Test Session (Day 1): Place each rat individually into a cylinder filled with water to a depth of 30 cm for a 15-minute session. This session serves to induce a state of immobility on the subsequent test day. After 15 minutes, remove the rats, dry them with a towel, and return them to their home cages.
-
Test Session (Day 2): 24 hours after the pre-test session, administer the same treatment (LY3020371 or vehicle). After the appropriate pre-treatment time, place the rats back into the swim cylinders for a 5-minute test session.
-
Behavioral Recording: Record the entire 5-minute session using a video camera.
-
Data Analysis: Score the duration of immobility, swimming, and climbing behaviors. A decrease in the duration of immobility is indicative of an antidepressant-like effect. The rater should be blind to the treatment groups.
Caption: Proposed signaling pathway for LY3020371.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Comparative Effects of LY3020371, a Potent and Selective Metabotropic Glutamate (mGlu) 2/3 Receptor Antagonist, and Ketamine, a Noncompetitive N-Methyl-d-Aspartate Receptor Antagonist in Rodents: Evidence Supporting the Use of mGlu2/3 Antagonists, for the Treatment of Depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. animal.research.wvu.edu [animal.research.wvu.edu]
- 7. Evidence-based severity assessment of the forced swim test in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
Application Notes and Protocols for LY3020371 Hydrochloride in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
LY3020371 hydrochloride is a potent and selective antagonist of the metabotropic glutamate 2 and 3 receptors (mGluR2 and mGluR3).[1][2][3] It functions by competitively binding to these receptors, thereby blocking the downstream signaling cascade typically initiated by endogenous agonists like glutamate.[4][5] Specifically, this compound has been shown to block the agonist-induced inhibition of cyclic AMP (cAMP) formation.[1][4][5] This compound is a valuable tool for in vitro studies investigating the roles of mGluR2 and mGluR3 in various cellular processes.
Mechanism of Action
LY3020371 is an orthosteric antagonist of mGluR2 and mGluR3. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels. By blocking the binding of agonists, LY3020371 prevents this inhibitory effect, thus maintaining or increasing cAMP levels in the presence of an agonist.[1][4] Research also suggests that the antagonism of mGluR2/3 by compounds like LY3020371 can lead to a potentiation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor function, a key mechanism in synaptic plasticity.[6][7]
Data Presentation
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Species | Reference |
| Ki (hmGluR2) | 5.26 nM | Human | [1][4] |
| Ki (hmGluR3) | 2.50 nM | Human | [1][4] |
| IC50 (cAMP formation, hmGluR2) | 16.2 nM | Human | [1][4] |
| IC50 (cAMP formation, hmGluR3) | 6.21 nM | Human | [4] |
| IC50 (Ca2+ oscillations) | 34 nM | Rat (primary cortical neurons) | [4] |
| Molecular Weight | 395.81 g/mol | N/A | [8] |
Signaling Pathway
Caption: Signaling pathway of mGluR2/3 and the inhibitory action of this compound.
Experimental Protocols
1. Preparation of Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the mass of this compound required to make a 10 mM stock solution. For example, for 1 mL of a 10 mM stock, you will need 0.39581 mg.
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to the tube.
-
Vortex the tube thoroughly until the powder is completely dissolved.[1] If precipitation occurs, gentle warming or sonication can be used to aid dissolution.[1]
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1]
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1][3][8]
2. Dosing Cells with this compound
This protocol outlines the steps for treating cultured cells with the prepared stock solution.
Materials:
-
Cultured cells in appropriate cell culture plates or flasks
-
Complete cell culture medium
-
10 mM this compound stock solution (prepared as above)
Procedure:
-
Determine the desired final concentration of this compound for your experiment. The effective concentration can range from nanomolar to low micromolar, depending on the cell type and experimental design.[1][4]
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Prepare a series of dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Important: Ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to the cells (typically ≤ 0.1%).
-
-
Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound.
-
Include a vehicle control in your experimental setup. This should be cells treated with the same concentration of DMSO as the highest concentration of the drug used.
-
Incubate the cells for the desired period, as determined by your experimental endpoint.
Experimental Workflow
Caption: Experimental workflow for preparing and using this compound in cell culture.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | mGlu2/3拮抗剂 | MCE [medchemexpress.cn]
- 4. In vitro pharmacological and rat pharmacokinetic characterization of LY3020371, a potent and selective mGlu2/3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. glpbio.cn [glpbio.cn]
Application Notes and Protocols: LY3020371 Hydrochloride in cAMP Formation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY3020371 hydrochloride is a potent and selective antagonist of the metabotropic glutamate receptors 2 and 3 (mGluR2 and mGluR3).[1][2][3] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, couple to the Gαi/o signaling pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4][5] As an antagonist, this compound blocks the action of mGluR2/3 agonists, thereby preventing the inhibition of adenylyl cyclase and resulting in a measurable increase in cAMP levels in the presence of an adenylyl cyclase stimulator such as forskolin.[1][2][3] This property makes this compound a valuable tool for studying the pharmacology of mGluR2/3 and for screening for novel ligands targeting these receptors.
These application notes provide a detailed protocol for utilizing this compound in a cAMP formation assay, along with relevant quantitative data and pathway diagrams to facilitate experimental design and data interpretation.
Quantitative Data
The following tables summarize the in vitro potency and selectivity of this compound.
Table 1: Binding Affinity of this compound for Human mGluR2 and mGluR3
| Receptor | Ki (nM) | Reference |
| hmGluR2 | 5.26 | [1][2] |
| hmGluR3 | 2.50 | [1][2] |
Table 2: Functional Antagonist Activity of this compound in cAMP Formation Assays
| Cell/Tissue Preparation | Agonist | IC50 (nM) | Reference |
| Cells expressing human mGluR2 | DCG-IV | 16.2 | [1][2][3] |
| Cells expressing human mGluR3 | DCG-IV | 6.21 | [1][2] |
| Rat Cortical Synaptosomes | Endogenous Agonist | 29 | [2] |
Signaling Pathway
The mechanism of action of this compound in a cAMP formation assay involves the canonical Gαi signaling pathway. The following diagram illustrates this pathway.
References
- 1. bioline.ru [bioline.ru]
- 2. resources.revvity.com [resources.revvity.com]
- 3. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
- 5. resources.revvity.com [resources.revvity.com]
Application Notes and Protocols for LY3020371 Hydrochloride in Metabotropic Glutamate Receptor Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY3020371 hydrochloride is a potent and selective competitive antagonist for the metabotropic glutamate 2 and 3 (mGlu2/3) receptors.[1][2] These receptors are Group II mGluRs, which are G-protein coupled receptors that play a crucial role in modulating synaptic plasticity and regulating neurotransmission. Their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[3] Dysregulation of mGlu2/3 receptor signaling has been implicated in various neuropsychiatric disorders, including depression.[2][4] this compound serves as a critical pharmacological tool for investigating the physiological and pathological roles of mGlu2/3 receptors.
Mechanism of Action
LY3020371 acts as an orthosteric antagonist at mGlu2 and mGlu3 receptors, competitively blocking the binding of the endogenous ligand, glutamate.[5] This blockade prevents the receptor-mediated inhibition of adenylyl cyclase, thereby disinhibiting cAMP production.[1][2] In vivo, antagonism of presynaptic mGlu2/3 autoreceptors can lead to an increase in glutamate release in certain brain regions. This modulation of glutamatergic and other neurotransmitter systems, such as the serotonergic and dopaminergic systems, is thought to underlie its observed antidepressant-like effects in preclinical models.[3][4]
Data Presentation
In Vitro Activity of LY3020371
| Target | Assay | Species | Value | Reference |
| hmGlu2 | Radioligand Binding ([³H]-459477 displacement) | Human | Kᵢ = 5.26 nM | [1][2][6] |
| hmGlu3 | Radioligand Binding ([³H]-459477 displacement) | Human | Kᵢ = 2.50 nM | [1][2][6] |
| hmGlu2 | cAMP Formation (DCG-IV-inhibited, forskolin-stimulated) | Human | IC₅₀ = 16.2 nM | [1][2][6] |
| hmGlu3 | cAMP Formation (DCG-IV-inhibited, forskolin-stimulated) | Human | IC₅₀ = 6.21 nM | [2][6] |
| mGlu2/3 | Radioligand Binding ([³H]-459477 displacement) | Rat (Frontal Cortex) | Kᵢ = 33 nM | [5][6] |
| mGlu2/3 | Agonist-suppressed cAMP production | Rat (Cortical Synaptosomes) | IC₅₀ = 29 nM | [5][6] |
| mGlu2/3 | Agonist-inhibited K⁺-evoked Glutamate Release | Rat (Cortical Synaptosomes) | IC₅₀ = 86 nM | [2][5][6] |
| mGlu2/3 | Agonist-suppressed Spontaneous Ca²⁺ Oscillations | Rat (Primary Cortical Neurons) | IC₅₀ = 34 nM | [5][6] |
| mGlu2/3 | Agonist-inhibited response in hippocampal slice | Rat | IC₅₀ = 46 nM | [5][6] |
In Vivo Effects of LY3020371
| Experiment | Species | Dosing | Effect | Reference |
| Forced-Swim Test | Rat | 0.1-10 mg/kg, i.v. | Decreased immobility time | [2] |
| Dopamine Neuron Firing | Rat | 0.3-3 mg/kg, i.v. | Increased number of spontaneously active dopamine cells in the VTA | [2] |
| Tissue Oxygenation | Rat | 1-10 mg/kg, i.p. | Dose-dependent increase in tissue oxygen in the anterior cingulate cortex | [2] |
| Monoamine Efflux | Rat | 10 mg/kg, i.p. | Increased monoamine efflux in the medial prefrontal cortex | [2] |
| Wakefulness | Rat | 1-30 mg/kg, i.v. | Dose- and time-dependent increase in cumulative wake time | [2] |
Experimental Protocols
In Vitro cAMP Formation Assay
This protocol is designed to determine the functional antagonist activity of this compound at mGlu2/3 receptors.
Materials:
-
Cells stably expressing human mGlu2 or mGlu3 receptors (e.g., CHO or HEK293 cells)
-
This compound
-
mGlu2/3 receptor agonist (e.g., DCG-IV or LY379268)
-
Forskolin
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
cAMP detection kit (e.g., HTRF, ELISA)
Procedure:
-
Cell Preparation: Plate the cells in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare solutions of the mGlu2/3 agonist and forskolin.
-
Antagonist Incubation: Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation: Add the mGlu2/3 agonist at a concentration that gives a submaximal inhibition of cAMP production (e.g., EC₈₀) to the wells.
-
Forskolin Stimulation: Simultaneously or shortly after agonist addition, add forskolin to stimulate adenylyl cyclase and elevate basal cAMP levels.
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, representing the concentration of LY3020371 that produces 50% reversal of the agonist-induced inhibition of cAMP formation.
In Vivo Forced-Swim Test in Rats
This protocol assesses the antidepressant-like effects of this compound.
Materials:
-
Male Wistar or Sprague-Dawley rats
-
This compound
-
Vehicle (e.g., saline)
-
Cylindrical swim tank (e.g., 40 cm height, 20 cm diameter) filled with water (25 ± 1°C) to a depth of 30 cm
-
Video recording and analysis software
Procedure:
-
Acclimation: Acclimate the rats to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intravenous or intraperitoneal injection) at a specific time before the test (e.g., 30-60 minutes).
-
Pre-swim Session (Day 1): Place each rat individually into the swim tank for a 15-minute pre-swim session. This is to induce a state of behavioral despair. After 15 minutes, remove the rats, dry them, and return them to their home cages.
-
Test Session (Day 2): 24 hours after the pre-swim session, place the rats back into the swim tank for a 5-minute test session.
-
Behavioral Recording: Record the entire 5-minute session for each rat.
-
Data Analysis: Score the duration of immobility during the last 4 minutes of the 5-minute test session. Immobility is defined as the state in which the rat makes only the minimal movements necessary to keep its head above water. Compare the immobility time between the LY3020371-treated and vehicle-treated groups. A significant reduction in immobility time in the treated group is indicative of an antidepressant-like effect.
Visualizations
Caption: Signaling pathway of mGlu2/3 receptor antagonism by this compound.
Caption: Experimental workflow for the in vitro cAMP formation assay.
Caption: Experimental workflow for the in vivo forced-swim test.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Role of Serotonergic System in the Antidepressant Actions of mGlu2/3 Receptor Antagonists: Similarity to Ketamine [mdpi.com]
- 4. Comparative Effects of LY3020371, a Potent and Selective Metabotropic Glutamate (mGlu) 2/3 Receptor Antagonist, and Ketamine, a Noncompetitive N-Methyl-d-Aspartate Receptor Antagonist in Rodents: Evidence Supporting the Use of mGlu2/3 Antagonists, for the Treatment of Depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro pharmacological and rat pharmacokinetic characterization of LY3020371, a potent and selective mGlu2/3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Intravenous Administration of LY3020371 Hydrochloride in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the intravenous administration of LY3020371 hydrochloride in rats, summarizing key quantitative data and detailing experimental protocols based on preclinical research.
LY3020371 is a potent and selective orthosteric antagonist of metabotropic glutamate 2/3 (mGlu2/3) receptors.[1][2] Its administration is of significant interest for studying the modulation of glutamate transmission.[1][2] Intravenous dosing in rats has been shown to achieve cerebrospinal fluid (CSF) concentrations sufficient to effectively block mGlu2/3 receptors in the central nervous system.[1][3]
Data Presentation
The following tables summarize the quantitative data from preclinical studies involving the intravenous administration of this compound in rats.
Table 1: Intravenous Dosing Regimens for this compound in Rats
| Study Type | Dose Range (mg/kg) | Vehicle | Key Findings | Reference |
| Pharmacokinetic/Metabolomic | 1 and 10 | Not Specified | Dose-dependent changes in metabolites in the hippocampus, CSF, and plasma. | [4][5] |
| Pharmacokinetic | 0.3 - 10 | Not Specified | Achieved CSF concentrations sufficient to block mGlu2/3 receptor activation. | [3] |
| Toxicology (14-day) | Up to 1000 | Not Specified | No critical toxicological findings at high plasma exposures. | [6][7] |
Table 2: In Vitro and In Vivo Potency of LY3020371
| Assay | Target/System | Parameter | Value (nM) |
| Radioligand Binding | Recombinant human mGlu2 | Ki | 5.26 |
| Radioligand Binding | Recombinant human mGlu3 | Ki | 2.50 |
| cAMP Formation Assay | hmGlu2-expressing cells | IC50 | 16.2 |
| cAMP Formation Assay | hmGlu3-expressing cells | IC50 | 6.21 |
| Radioligand Displacement | Rat frontal cortical membranes | Ki | 33 |
| Second Messenger Production | Rat cortical synaptosomes | IC50 | 29 |
| Glutamate Release Inhibition | Rat cortical synaptosomes | IC50 | 86 |
| Calcium Oscillation | Primary cultured cortical neurons | IC50 | 34 |
| Hippocampal Slice Preparation | Intact rat tissue | IC50 | 46 |
Experimental Protocols
The following are detailed methodologies for key experiments involving the intravenous administration of this compound in rats.
Protocol 1: Pharmacokinetic and Metabolomic Analysis Following Intravenous Administration
This protocol is based on the metabolomics study conducted by Kuo et al.[4][5]
1. Animal Model:
- Species: Male Sprague-Dawley rats.
- Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Drug Formulation and Administration:
- Compound: this compound.
- Vehicle: Sterile saline or 5% glucose solution.[3]
- Dosing: Prepare fresh solutions on the day of the experiment. Administer intravenously (i.v.), typically via the tail vein. Doses of 1 mg/kg and 10 mg/kg have been used for metabolomic studies.[4][5]
3. Experimental Groups:
- Group 1: Vehicle control.
- Group 2: LY3020371 (1 mg/kg, i.v.).
- Group 3: LY3020371 (10 mg/kg, i.v.).
4. Sample Collection:
- Time Points: Collect samples at 1, 4, and 24 hours post-dosing.[4][5]
- Anesthesia: Anesthetize rats using an appropriate method (e.g., isoflurane inhalation).
- Sample Types:
- Cerebrospinal Fluid (CSF): Collect from the cisterna magna.
- Blood (for Plasma): Collect via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate plasma.
- Brain Tissue: Perfuse the animal with ice-cold saline. Dissect the hippocampus and other regions of interest. Immediately freeze samples in liquid nitrogen.
- Storage: Store all samples at -80°C until analysis.
5. Sample Analysis:
- Utilize global mass spectrometry-based metabolomics protocols for the analysis of plasma, CSF, and hippocampal tissue extracts.[4][5]
- Employ appropriate statistical models (e.g., ANOVA) to compare the effects of different doses of LY3020371 against the vehicle control at each time point.[4][5]
Protocol 2: Assessment of Central Nervous System Target Engagement
This protocol is designed to confirm that intravenously administered LY3020371 reaches and engages its target in the brain.
1. Animal Model and Drug Administration:
- Follow steps 1 and 2 from Protocol 1. Doses can range from 0.3 to 10 mg/kg.[3]
2. CSF and Brain Tissue Collection:
- At predetermined time points post-injection, collect CSF and brain tissue as described in Protocol 1.
3. Quantification of LY3020371:
- Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of LY3020371 in CSF and brain homogenates.
4. Data Interpretation:
- Compare the measured CSF and brain concentrations to the in vitro IC50 and Ki values (see Table 2) to determine if the administered dose achieves concentrations sufficient for mGlu2/3 receptor antagonism. The ability of LY3020371 to produce antidepressant-like effects in rats was associated with CSF drug levels that matched the concentrations required for functional antagonist activity in native rat brain tissue.
Visualizations
The following diagrams illustrate the signaling pathway of LY3020371 and a typical experimental workflow.
Caption: Signaling pathway of LY3020371 as an mGlu2/3 receptor antagonist.
Caption: Workflow for a pharmacokinetic/metabolomic study of LY3020371.
References
- 1. In vitro pharmacological and rat pharmacokinetic characterization of LY3020371, a potent and selective mGlu2/3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical predictors that the orthosteric mGlu2/3 receptor antagonist LY3020371 will not engender ketamine-associated neurotoxic, motor, cognitive, subjective, or abuse-liability-related effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparative Effects of LY3020371, a Potent and Selective Metabotropic Glutamate (mGlu) 2/3 Receptor Antagonist, and Ketamine, a Noncompetitive N-Methyl-d-Aspartate Receptor Antagonist in Rodents: Evidence Supporting the Use of mGlu2/3 Antagonists, for the Treatment of Depression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring LY3020371 Hydrochloride Activity in Cell-Based Assays
Introduction
LY3020371 hydrochloride is a potent and selective competitive antagonist of metabotropic glutamate receptor 2 (mGluR2) and metabotropic glutamate receptor 3 (mGluR3)[1][2][3]. These receptors are Gαi/o-coupled G-protein coupled receptors (GPCRs) that play a crucial role in modulating glutamate transmission in the central nervous system[4][5][6]. Upon activation by glutamate, mGluR2/3 inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels[4][5]. They can also modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway[4][5]. While the primary mechanism of LY3020371 is the blockade of mGluR2/3, some studies suggest a potential indirect link between mGluR3 activation and the phosphoinositide 3-kinase (PI3K)/Akt pathway in specific contexts such as long-term depression and diabetes-related depression[7][8].
These application notes provide detailed protocols for cell-based assays to characterize the antagonist activity of this compound at mGluR2/3.
Signaling Pathway
The primary signaling pathway affected by this compound is the mGluR2/3 pathway. As an antagonist, LY3020371 blocks the receptor, thereby preventing the agonist (glutamate)-induced inhibition of adenylyl cyclase and the subsequent decrease in cAMP production.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vitro pharmacological and rat pharmacokinetic characterization of LY3020371, a potent and selective mGlu2/3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Phosphorylation and regulation of group II metabotropic glutamate receptors (mGlu2/3) in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Phosphorylation and regulation of group II metabotropic glutamate receptors (mGlu2/3) in neurons [frontiersin.org]
- 6. Metabotropic glutamate receptor-mediated signaling in neuroglia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Abnormal Glu/mGluR2/3/PI3K pathway in the hippocampal neurovascular unit leads to diabetes-related depression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mGlu2 and mGlu3 negative allosteric modulators divergently potentiate thalamocortical transmission and exert rapid antidepressant-like effects - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the solubility of LY3020371 hydrochloride for experiments.
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of LY3020371 hydrochloride for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the metabotropic glutamate 2 and 3 receptors (mGlu2/3).[1][2][3][4] These receptors are G-protein coupled receptors that play a role in modulating glutamate transmission.[5][6] By acting as a competitive antagonist, LY3020371 blocks the binding of glutamate to these receptors, thereby inhibiting their downstream signaling pathways.[7][8][9][10] One of the key pathways affected is the inhibition of adenylyl cyclase, which leads to a reduction in cyclic AMP (cAMP) formation.[1][2][3][4]
Q2: I am having trouble dissolving this compound for my in vitro experiments. What solvents are recommended?
A2: For in vitro experiments, such as cell culture-based assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent. A stock solution of up to 250 mg/mL can be prepared in DMSO.[3][4] It is crucial to use newly opened, high-purity DMSO as it is hygroscopic, and the presence of water can significantly impact the solubility of the compound.[1] To aid dissolution, gentle warming and/or sonication can be employed.[1]
Q3: My in vivo experiments require a specific formulation. What are the suggested solvent systems for animal studies?
A3: For in vivo administration, several solvent systems have been established to achieve a clear solution of this compound. It is recommended to first prepare a stock solution in DMSO and then dilute it with the appropriate co-solvents.[2][3] Always prepare fresh working solutions on the day of use.[1] If precipitation occurs, gentle heating or sonication can be used to redissolve the compound.[1]
Here are three validated protocols:
-
Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1][3]
-
Protocol 2: 10% DMSO and 90% (20% SBE-β-CD in Saline).[1][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon addition to aqueous media (e.g., cell culture medium). | The compound has limited solubility in aqueous solutions. The final concentration of DMSO in the media may be too low to maintain solubility. | 1. Ensure the final DMSO concentration in your experimental setup is sufficient to keep LY3020371 in solution. This is typically between 0.1% and 0.5% for most cell lines, but should be optimized for your specific cells. 2. Prepare a more concentrated stock solution in DMSO and add a smaller volume to your aqueous medium. 3. Consider using a formulation with solubilizing agents like PEG300 or SBE-β-CD for specific applications.[1][3] |
| Cloudiness or precipitation in the in vivo formulation. | Incomplete dissolution or temperature-dependent precipitation. | 1. Ensure each solvent is added sequentially and mixed thoroughly before adding the next.[1][3] 2. Gently warm the solution (e.g., in a 37°C water bath) and/or use a sonicator to aid dissolution.[1] 3. Prepare the formulation fresh on the day of the experiment to minimize the risk of precipitation over time.[1] |
| Inconsistent experimental results. | Degradation of the compound or inaccurate concentration due to incomplete dissolution. | 1. Store the solid compound and DMSO stock solutions under the recommended conditions (Solid: 4°C, sealed from moisture; DMSO stock: -20°C for 1 month or -80°C for 6 months).[1][3] 2. Always ensure the compound is fully dissolved before use. Visually inspect the solution for any particulate matter. 3. Perform a concentration verification of your stock solution using a suitable analytical method if feasible. |
Solubility Data Summary
| Solvent/System | Maximum Concentration | Application |
| DMSO | 250 mg/mL (631.62 mM)[3][4] | In Vitro (Stock Solution) |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (5.26 mM)[1][3] | In Vivo |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (5.26 mM)[1][3] | In Vivo |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (5.26 mM)[1][3] | In Vivo |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO:
-
Weigh out the desired amount of this compound powder.
-
Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration.
-
If necessary, gently warm the solution and/or sonicate until the compound is completely dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Preparation of an In Vivo Formulation (Example using Protocol 1):
-
Start with a 20.8 mg/mL stock solution of LY3020371 in DMSO.
-
To prepare 1 mL of the final formulation, take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again until the solution is homogeneous.
-
Finally, add 450 µL of saline and mix to bring the total volume to 1 mL.[1]
-
The final concentration will be 2.08 mg/mL.
Signaling Pathways and Experimental Workflows
This compound acts as an antagonist at mGlu2/3 receptors, which are Gαi-coupled. This means that their activation normally leads to an inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. By blocking this action, LY3020371 can prevent the agonist-induced decrease in cAMP.
Figure 1. Signaling pathway of this compound at the mGlu2/3 receptor.
Research has also implicated the PI3K/Akt/mTORC1 signaling pathway as being modulated by mGlu2/3 receptor antagonists, suggesting a broader impact on cellular processes.
Figure 2. Involvement of the PI3K/Akt/mTORC1 pathway.
Figure 3. Experimental workflow for this compound.
References
- 1. KEGG PATHWAY: map04024 [kegg.jp]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are mGluRs antagonists and how do they work? [synapse.patsnap.com]
- 7. In vitro pharmacological and rat pharmacokinetic characterization of LY3020371, a potent and selective mGlu2/3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Potential off-target effects of LY3020371 hydrochloride to consider.
This technical support resource is designed for researchers, scientists, and drug development professionals utilizing LY3020371 hydrochloride in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues, with a focus on understanding and identifying potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective competitive antagonist of the metabotropic glutamate 2 and 3 receptors (mGluR2 and mGluR3).[1][2] It competitively displaces the binding of mGluR2/3 agonists, thereby inhibiting the downstream signaling of these receptors.[1]
Q2: How selective is LY3020371 for mGluR2 and mGluR3?
LY3020371 demonstrates high affinity and selectivity for human mGluR2 and mGluR3.[1] Evaluation in cells expressing other human mGlu receptor subtypes has revealed high selectivity for the mGluR2/3 receptors.[1]
Q3: Are there any known off-target effects of LY3020371?
While LY3020371 is highly selective for mGluR2/3, it is crucial to consider potential off-target effects in any experimental system. Preclinical studies have compared the effects of LY3020371 with ketamine, a noncompetitive NMDA receptor antagonist, to assess potential overlapping side effects. These studies found that LY3020371 does not produce the same motor, cognitive, or neurochemical effects associated with ketamine, suggesting it does not have significant activity at NMDA receptors.[3] However, a comprehensive screening of LY3020371 against a broad panel of other G-protein coupled receptors (GPCRs), kinases, and ion channels is not extensively detailed in publicly available literature. Therefore, it is recommended to perform control experiments to rule out potential off-target effects in your specific model system.
Q4: Could the observed effects in my experiment be due to downstream consequences of mGluR2/3 antagonism rather than a direct off-target effect?
Yes, this is an important consideration. mGluR2 and mGluR3 are primarily inhibitory G-protein coupled receptors that, when activated, decrease cyclic AMP (cAMP) production. Antagonism by LY3020371 will block this inhibition, leading to an increase in cAMP levels in cells where these receptors are active. This can have widespread effects on cellular signaling. For example, antagonism of presynaptic mGluR2/3 can lead to an increase in glutamate release, which could then activate other glutamate receptors (AMPA, NMDA, or other mGluRs), leading to a variety of downstream effects. It is important to map out the potential downstream consequences of mGluR2/3 antagonism in your specific experimental context.
Quantitative Data Summary
The following table summarizes the in vitro potency and binding affinity of this compound for its primary targets.
| Target | Assay Type | Species | Value | Reference |
| hmGluR2 | Radioligand Binding (Ki) | Human | 5.26 nM | [1] |
| hmGluR3 | Radioligand Binding (Ki) | Human | 2.50 nM | [1] |
| hmGluR2 | cAMP Formation (IC50) | Human | 16.2 nM | [1] |
| hmGluR3 | cAMP Formation (IC50) | Human | 6.21 nM | [1] |
| mGluR2/3 | Glutamate Release (IC50) | Rat | 86 nM | [1] |
Signaling Pathway Diagram
Caption: Antagonism of presynaptic mGluR2/3 by LY3020371.
Troubleshooting Guides
Problem 1: Unexpected or inconsistent results in cell-based assays.
| Potential Cause | Troubleshooting Step |
| Compound Solubility/Stability: this compound may precipitate or degrade in certain media or at high concentrations. | - Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and dilute to the final concentration in your assay medium immediately before use.- Visually inspect for precipitation.- Perform a solubility test in your specific assay buffer. |
| Cell Line Health: The expression and function of mGluR2/3 can vary with cell passage number, confluency, and overall health. | - Use cells within a consistent and low passage number range.- Ensure consistent cell seeding density and confluency at the time of the experiment.- Regularly test for mycoplasma contamination. |
| Assay Interference: LY3020371 could directly interfere with the assay components (e.g., fluorescent or luminescent reporters). | - Run a cell-free control experiment with LY3020371 and your assay reagents to check for direct interference. |
| High DMSO Concentration: The final concentration of the vehicle (DMSO) may be toxic to the cells. | - Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level (typically <0.5%). |
Problem 2: Observed effect does not align with known mGluR2/3 pharmacology.
| Potential Cause | Troubleshooting Step |
| Lack of Target Expression: The cell line or tissue preparation may not express functional mGluR2 or mGluR3. | - Confirm mGluR2 and mGluR3 expression at the mRNA and protein level (e.g., qPCR, Western blot, or immunocytochemistry).- Functionally validate the receptors using a known mGluR2/3 agonist (e.g., LY379268) and observe the expected response (e.g., inhibition of forskolin-stimulated cAMP). |
| Off-Target Effect: At high concentrations, LY3020371 may be interacting with other cellular targets. | - Perform a dose-response curve. On-target effects should be potent and saturable, while off-target effects may only appear at higher concentrations.- Use a structurally unrelated mGluR2/3 antagonist to see if the same effect is observed.- If possible, use a cell line that does not express mGluR2/3 as a negative control. |
| Indirect Downstream Effect: The observed phenotype may be a secondary consequence of mGluR2/3 antagonism. | - Consider the broader signaling network. For example, in neuronal cultures, increased glutamate release due to mGluR2/3 antagonism could be activating other glutamate receptors.- Use antagonists for other potential downstream targets (e.g., AMPA or NMDA receptor antagonists) to dissect the pathway. |
Experimental Protocols
Protocol 1: Validating mGluR2/3 Function in a Cell Line using a cAMP Assay
This protocol is to confirm the functional expression of mGluR2/3 in your cell line of interest before conducting experiments with LY3020371.
Materials:
-
Cell line of interest seeded in a 96-well plate
-
mGluR2/3 agonist (e.g., LY379268)
-
Forskolin
-
This compound
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
Procedure:
-
Seed cells in a 96-well plate and grow to the desired confluency.
-
Wash the cells with assay buffer.
-
Prepare serial dilutions of the mGluR2/3 agonist (LY379268) and LY3020371.
-
Agonist treatment: To a set of wells, add the mGluR2/3 agonist at various concentrations.
-
Antagonist treatment: To another set of wells, pre-incubate with various concentrations of LY3020371 for 15-30 minutes, followed by the addition of a fixed, sub-maximal concentration of the mGluR2/3 agonist.
-
Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase.
-
Incubate for the time recommended by the cAMP assay kit manufacturer (typically 15-30 minutes).
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Lyse the cells and measure cAMP levels according to the manufacturer's protocol.
-
Data Analysis: Plot the cAMP concentration against the agonist concentration to determine the IC50 of the agonist. For the antagonist experiment, plot the cAMP concentration against the LY3020371 concentration to determine its IC50 for blocking the agonist effect.
Protocol 2: Assessing Potential Off-Target Effects using a Counter-Screening Assay
This is a general workflow to test if an observed effect of LY3020371 is independent of mGluR2/3.
Materials:
-
Parental cell line (not expressing mGluR2/3)
-
Cell line engineered to express mGluR2 or mGluR3
-
This compound
-
Assay to measure the phenotype of interest (e.g., cell viability, gene expression, protein phosphorylation)
Procedure:
-
Culture both the parental and the mGluR2/3-expressing cell lines under identical conditions.
-
Treat both cell lines with a dose-response of LY3020371.
-
After the desired incubation time, perform the assay to measure the phenotype of interest.
-
Data Analysis:
-
If the effect is only observed in the mGluR2/3-expressing cells, it is likely an on-target effect.
-
If the effect is observed in both cell lines, it may be an off-target effect or related to a common downstream pathway.
-
If the effect is more potent in the mGluR2/3-expressing cells, it suggests a combination of on- and off-target effects.
-
Experimental Workflow and Logic Diagrams
Caption: A general experimental workflow for studying LY3020371.
Caption: A logic diagram for troubleshooting unexpected results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. LY3020371 Datasheet DC Chemicals [dcchemicals.com]
- 3. Preclinical predictors that the orthosteric mGlu2/3 receptor antagonist LY3020371 will not engender ketamine-associated neurotoxic, motor, cognitive, subjective, or abuse-liability-related effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing LY3020371 hydrochloride concentration for in vitro studies.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and scientists in optimizing the use of LY3020371 hydrochloride for in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the metabotropic glutamate 2 and 3 receptors (mGluR2 and mGluR3).[1][2] It acts as a competitive antagonist at the orthosteric binding site, meaning it directly competes with the endogenous ligand, glutamate, for binding to the receptor.[1][3] By blocking the activation of mGluR2 and mGluR3, which are Gαi/o-coupled receptors, LY3020371 prevents the inhibition of adenylyl cyclase, leading to a disinhibition of cyclic AMP (cAMP) production.[1][4]
Q2: What are the recommended starting concentrations for in vitro experiments?
A2: The optimal concentration of this compound will vary depending on the specific assay and cell type used. However, based on its in vitro potency, a starting concentration range of 1 nM to 1 µM is recommended for most cell-based assays. The IC50 values for inhibiting agonist-induced responses are typically in the low nanomolar range (see table below).
Q3: How should I dissolve and store this compound?
A3: this compound is typically soluble in aqueous solutions. For in vitro experiments, it is advisable to prepare a concentrated stock solution in a suitable solvent like water or a buffer (e.g., PBS) and then dilute it to the final working concentration in your cell culture medium or assay buffer. It is recommended to refer to the manufacturer's instructions for specific solubility information. For long-term storage, it is best to store the solid compound and stock solutions at -20°C or -80°C.
Q4: Is this compound selective for mGluR2/3?
A4: Yes, LY3020371 has been shown to be highly selective for mGluR2 and mGluR3 over other mGluR subtypes.[1][3] This selectivity is crucial for attributing observed effects specifically to the blockade of mGluR2/3 signaling.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No observable effect of this compound | Compound Degradation: Improper storage or handling may have led to the degradation of the compound. | Ensure the compound has been stored correctly at the recommended temperature and protected from light. Prepare fresh stock solutions. |
| Low Receptor Expression: The cell line used may have low or no expression of mGluR2 or mGluR3. | Verify the expression of mGluR2 and mGluR3 in your cell line using techniques like qPCR, Western blot, or immunocytochemistry. Consider using a cell line known to express these receptors. | |
| Suboptimal Agonist Concentration: If testing for antagonism, the concentration of the mGluR2/3 agonist (e.g., DCG-IV, LY379268) may be too high, making it difficult to observe a reversal of the effect. | Perform an agonist dose-response curve to determine the EC80-EC90 concentration. Use this concentration for antagonist experiments. | |
| Assay Sensitivity: The assay may not be sensitive enough to detect the changes induced by this compound. | Optimize assay parameters such as cell number, incubation time, and substrate concentration. Consider using a more sensitive detection method. | |
| High background signal or off-target effects | Compound Precipitation: High concentrations of the compound may precipitate in the cell culture medium. | Visually inspect the medium for any precipitation. If observed, lower the concentration of this compound or try a different solvent for the stock solution. |
| Cytotoxicity: At high concentrations, the compound may induce cytotoxicity, leading to non-specific effects. | Perform a cell viability assay (e.g., MTT, LDH) to determine the cytotoxic concentration of this compound in your cell line. Use concentrations well below the cytotoxic threshold. | |
| Off-Target Binding: Although selective, at very high concentrations, off-target effects cannot be completely ruled out. | Use the lowest effective concentration of this compound. Compare its effects with another selective mGluR2/3 antagonist to confirm specificity. | |
| Inconsistent results between experiments | Cell Passage Number: The expression and function of GPCRs can change with increasing cell passage number. | Use cells within a consistent and low passage number range for all experiments. |
| Variability in Agonist Potency: The potency of the agonist used to stimulate the receptors may vary between batches. | Qualify each new batch of agonist by performing a dose-response curve. | |
| Inconsistent Incubation Times: Variations in incubation times with the compound or agonist can lead to variable results. | Strictly adhere to the optimized incubation times for all experimental steps. |
Data Presentation
Table 1: In Vitro Potency of this compound
| Assay Type | Receptor | Agonist | Parameter | Value (nM) | Reference |
| Radioligand Binding | Human mGluR2 | [3H]-LY354740 | Ki | 5.26 | [1] |
| Radioligand Binding | Human mGluR3 | [3H]-LY354740 | Ki | 2.50 | [1] |
| cAMP Formation | Human mGluR2 | DCG-IV | IC50 | 16.2 | [1] |
| cAMP Formation | Human mGluR3 | DCG-IV | IC50 | 6.21 | [1] |
| Glutamate Release (Rat Cortical Synaptosomes) | Native mGluR2/3 | LY379268 | IC50 | 86 | [1][3] |
| Calcium Oscillation (Primary Cortical Neurons) | Native mGluR2/3 | Agonist-suppressed | IC50 | 34 | [3] |
Experimental Protocols
cAMP Accumulation Assay (General Protocol)
This protocol provides a general framework for measuring the antagonist effect of this compound on agonist-induced inhibition of cAMP production.
Materials:
-
Cells expressing mGluR2 or mGluR3 (e.g., CHO or HEK293 cells)
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound
-
mGluR2/3 agonist (e.g., DCG-IV or LY379268)
-
Forskolin (to stimulate adenylyl cyclase)
-
IBMX (a phosphodiesterase inhibitor, optional but recommended)
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density optimized for your cell line and allow them to attach overnight.
-
Compound Pre-incubation: Remove the culture medium and replace it with assay buffer. Add varying concentrations of this compound to the wells. Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation: Add a fixed concentration of the mGluR2/3 agonist (typically the EC80-EC90 concentration) in the presence of a fixed concentration of forskolin to all wells except the negative control. Incubate for an optimized time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of your chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
K+-Evoked Glutamate Release Assay (General Protocol)
This protocol outlines a general method for assessing the effect of this compound on agonist-inhibited glutamate release from synaptosomes.
Materials:
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Rat cortical tissue
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Sucrose buffer for synaptosome preparation
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Perfusion buffer (e.g., Krebs-Ringer buffer)
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This compound
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mGluR2/3 agonist (e.g., LY379268)
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High K+ solution (to depolarize synaptosomes)
-
Glutamate detection kit (e.g., HPLC with fluorescence detection or an enzyme-based assay)
Methodology:
-
Synaptosome Preparation: Prepare synaptosomes from rat cortical tissue using standard subcellular fractionation techniques.
-
Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of this compound in perfusion buffer.
-
Agonist Treatment: Add a fixed concentration of the mGluR2/3 agonist to the synaptosome suspension.
-
Stimulation of Glutamate Release: Stimulate glutamate release by exposing the synaptosomes to a high K+ solution.
-
Sample Collection: Collect the supernatant at different time points.
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Glutamate Quantification: Measure the concentration of glutamate in the collected samples using a suitable detection method.
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Data Analysis: Determine the effect of this compound on reversing the agonist-induced inhibition of glutamate release and calculate the IC50 value.
Mandatory Visualizations
Caption: Signaling pathway of mGluR2/3 and the antagonistic action of this compound.
Caption: A typical experimental workflow for an in vitro antagonist assay using this compound.
Caption: A logical troubleshooting workflow for addressing a lack of effect with this compound.
References
- 1. In vitro pharmacological and rat pharmacokinetic characterization of LY3020371, a potent and selective mGlu2/3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Are mGluR2/3 Inhibitors Potential Compounds for Novel Antidepressants? - PMC [pmc.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of LY3020371 hydrochloride.
Welcome to the Technical Support Center for LY3020371 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address potential challenges and ensure the reliable and reproducible use of this compound in your experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you navigate issues related to batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective antagonist of the metabotropic glutamate 2 and 3 (mGlu2/3) receptors.[1][2] These receptors are G protein-coupled receptors (GPCRs) that are negatively coupled to adenylyl cyclase through Gαi/o proteins.[3][4][5] By antagonizing mGlu2/3 receptors, this compound blocks the inhibitory effect of these receptors on adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2]
Q2: We are observing inconsistent IC50 values for this compound between different batches. What could be the cause?
Inconsistent IC50 values between batches can stem from several factors:
-
Purity and Impurity Profile: Even small variations in the purity of the compound or the presence of different impurities can affect its biological activity.
-
Compound Stability: Degradation of the compound due to improper storage or handling can lead to a decrease in potency.
-
Solubility Issues: Incomplete solubilization of the compound can result in a lower effective concentration in your assay.
-
Experimental Variability: Inconsistencies in cell passage number, seeding density, reagent quality, or incubation times can all contribute to variable results.[6]
Q3: How should I properly store and handle this compound to ensure its stability?
To maintain the integrity of this compound, it is crucial to adhere to the following storage and handling guidelines:
-
Solid Form: Store the solid compound at -20°C, protected from light and moisture.
-
Stock Solutions: Prepare concentrated stock solutions in a suitable solvent like DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).
-
Working Solutions: It is recommended to prepare fresh aqueous working solutions for each experiment from the frozen stock. Do not store the compound in aqueous buffers for extended periods.
Q4: What are the typical quality control parameters I should expect for a new batch of this compound?
A reputable supplier should provide a Certificate of Analysis (CoA) with each batch, detailing the results of quality control testing. Key parameters include:
-
Appearance: The physical state and color of the compound.
-
Identity: Confirmation of the chemical structure, typically using techniques like ¹H-NMR and Mass Spectrometry (MS).
-
Purity: The percentage of the desired compound, commonly determined by High-Performance Liquid Chromatography (HPLC). A purity of >98% is generally recommended for in vitro experiments.
-
Solubility: Information on the solubility in various solvents.
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Moisture Content: The amount of water present, often measured by Karl Fischer titration.
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues you may encounter when using this compound.
Issue 1: Inconsistent Biological Activity (e.g., variable IC50 values)
If you are observing significant differences in the biological activity of this compound between batches, follow this troubleshooting workflow:
dot
Caption: Troubleshooting workflow for inconsistent biological activity.
Issue 2: Poor Solubility or Precipitation in Aqueous Buffers
If you notice that this compound is not dissolving properly or is precipitating out of your experimental media, consider the following:
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Decrease Final Concentration: The compound may be exceeding its aqueous solubility limit. Try using a lower final concentration in your assay.
-
Optimize Solvent: While DMSO is a common solvent for stock solutions, ensure the final concentration in your assay medium is low (typically <0.5%) to avoid solvent-induced artifacts.
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Use of Co-solvents or Formulation Aids: For in vivo experiments, formulations with co-solvents like PEG300 and surfactants like Tween-80, or with solubility enhancers like SBE-β-CD, can improve solubility.[2]
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pH Adjustment: The solubility of ionizable compounds can be pH-dependent. Adjusting the pH of your buffer may improve solubility.
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Sonication and Gentle Warming: To aid dissolution, you can try brief sonication or gentle warming of the solution.[2]
Data Presentation
The following tables summarize key quantitative data for this compound based on available literature. Note that values can vary slightly between different experimental systems.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₅H₁₆ClF₂NO₅S |
| Molecular Weight | 395.81 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
Table 2: In Vitro Activity of this compound
| Parameter | Receptor | Value (nM) | Assay Conditions | Reference |
| Ki | hmGlu2 | 5.3 | Radioligand binding assay | [2] |
| hmGlu3 | 2.5 | Radioligand binding assay | [2] | |
| IC50 | hmGlu2 | 16.2 | Forskolin-stimulated cAMP formation | [1][2] |
| hmGlu3 | 6.21 | Forskolin-stimulated cAMP formation | [1] |
Experimental Protocols
Protocol 1: Assessing the Purity and Identity of a New Batch of this compound
This protocol outlines a general approach to verify the quality of a new batch of this compound.
-
High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the compound.
-
Method:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Use a C18 reverse-phase column.
-
Employ a gradient elution method with mobile phases such as water and acetonitrile containing a small amount of a modifier like formic acid or trifluoroacetic acid.
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Detect the compound using a UV detector at a wavelength where the compound has maximum absorbance.
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Calculate the purity by integrating the peak area of the main compound and any impurities.
-
-
-
Mass Spectrometry (MS)
-
Objective: To confirm the identity of the compound by determining its molecular weight.
-
Method:
-
Introduce a solution of the compound into a mass spectrometer (e.g., via direct infusion or coupled with an LC system).
-
Acquire the mass spectrum in positive ion mode.
-
Compare the observed mass-to-charge ratio (m/z) with the theoretical molecular weight of LY3020371.
-
-
Protocol 2: Functional Assessment of this compound Activity using a cAMP Assay
This protocol describes a cell-based assay to measure the functional activity of this compound by quantifying its ability to block agonist-induced inhibition of cAMP production.
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Cell Culture: Use a cell line stably expressing human mGlu2 or mGlu3 receptors (e.g., HEK293 or CHO cells).
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions to create a range of concentrations for the dose-response curve.
-
Prepare a solution of a known mGlu2/3 receptor agonist (e.g., DCG-IV or LY379268).
-
-
Assay Procedure:
-
Seed the cells in a multi-well plate and allow them to attach overnight.
-
Pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of the mGlu2/3 agonist in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation) and forskolin (to stimulate adenylyl cyclase and generate a measurable cAMP signal).
-
Incubate for a defined period (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or bioluminescent assays).
-
-
Data Analysis:
-
Plot the cAMP levels against the log of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Mandatory Visualizations
dot
Caption: mGlu2/3 receptor signaling pathway and the action of LY3020371 HCl.
dot
Caption: Experimental workflow for qualifying a new batch of LY3020371 HCl.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Phosphorylation and regulation of group II metabotropic glutamate receptors (mGlu2/3) in neurons [frontiersin.org]
- 4. Phosphorylation and regulation of group II metabotropic glutamate receptors (mGlu2/3) in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabotropic glutamate receptor-mediated signaling in neuroglia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Stability of LY3020371 hydrochloride in different solvent systems.
This technical support center provides essential information for researchers, scientists, and drug development professionals working with LY3020371 hydrochloride. Below you will find frequently asked questions, troubleshooting guides, and generalized experimental protocols to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: Proper storage is crucial to maintain the stability and integrity of this compound. For the solid (powder) form, it is recommended to store it at 4°C in a sealed container, protected from moisture.[1][2] Once dissolved in a solvent, the stability depends on the storage temperature. For solutions in DMSO, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[1][3][4] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the solution into single-use vials.[3]
Q2: What is the recommended solvent for this compound?
A2: The most commonly recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[2][3] It exhibits high solubility in DMSO, up to 250 mg/mL.[2][3] For in vitro experiments, it is crucial to use freshly opened, anhydrous DMSO as it is hygroscopic, and the presence of water can impact the solubility and stability of the compound.[3]
Q3: What are the known degradation pathways for this compound?
A3: While specific degradation pathways for this compound have not been detailed in publicly available literature, compounds with similar functional groups are often susceptible to hydrolysis (especially under acidic or alkaline conditions) and oxidation.[5] Photolytic degradation upon exposure to light is another potential pathway.[5] It is recommended to perform forced degradation studies to identify potential degradation products and pathways under your specific experimental conditions.
Q4: What analytical methods are suitable for assessing the stability of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and recommended technique for assessing the stability of pharmaceutical compounds like this compound.[6] This method should be capable of separating the intact drug from any potential degradation products. Other spectroscopic methods like UV-Vis spectroscopy can also be employed, but HPLC provides higher specificity and quantitative accuracy.
Stability Data
The following table summarizes the known stability information for this compound. Please note that detailed quantitative data in various solvent systems is limited in published literature. Researchers are encouraged to perform their own stability assessments for their specific experimental conditions.
| Form | Solvent | Concentration | Storage Temperature | Stability Duration | Source |
| Solid (Powder) | N/A | N/A | 4°C | Not specified, store sealed and away from moisture | [1][2] |
| Solution | DMSO | Not specified | -20°C | 1 month | [1][3][4] |
| Solution | DMSO | Not specified | -80°C | 6 months | [1][3][4] |
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound solutions.
Issue 1: Precipitate observed in the solution after thawing.
-
Possible Cause 1: The solubility of the compound has been exceeded, especially if the solvent has absorbed moisture.
-
Solution 1: Gently warm the solution and vortex or sonicate to redissolve the precipitate. Ensure you are using anhydrous solvent for preparing solutions.
-
Possible Cause 2: The compound may be degrading, and the precipitate is a degradation product.
-
Solution 2: Analyze the solution using a stability-indicating method like HPLC to check for the presence of degradation products. If degradation is confirmed, prepare a fresh stock solution.
Issue 2: Loss of compound activity in a biological assay.
-
Possible Cause 1: The compound has degraded due to improper storage or handling.
-
Solution 1: Verify the storage conditions and the age of the stock solution. Prepare a fresh solution from solid compound and re-run the assay.
-
Possible Cause 2: The compound is unstable in the assay medium (e.g., due to pH or presence of certain components).
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Solution 2: Perform a stability study of this compound in the assay medium at the experimental temperature to determine its stability over the duration of the experiment.
-
Possible Cause 3: Repeated freeze-thaw cycles have led to degradation.
-
Solution 3: Always aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles.
Issue 3: Inconsistent results between experiments.
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Possible Cause 1: Variability in the preparation of stock and working solutions.
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Solution 1: Standardize the protocol for solution preparation, including the source and grade of the solvent, and the method of dissolution.
-
Possible Cause 2: Degradation of the compound in the working solution during the experiment.
-
Solution 2: Prepare working solutions fresh for each experiment from a properly stored stock solution. Assess the stability of the compound in the working solution over the time course of the experiment.
Visualizations
Signaling Pathway of mGlu2/3 Receptors
This compound is a potent and selective antagonist of metabotropic glutamate 2/3 (mGlu2/3) receptors. These receptors are Gαi/o-coupled G-protein coupled receptors (GPCRs). Their canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.
Caption: Canonical signaling pathway of mGlu2/3 receptors.
Experimental Workflow for Stability Testing
The following diagram outlines a general workflow for conducting a stability study of this compound in a specific solvent system.
Caption: General workflow for a stability study.
Detailed Experimental Protocols
Protocol: General Forced Degradation Study for this compound
This protocol describes a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.
1. Materials and Reagents:
-
This compound
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HPLC-grade solvents (e.g., DMSO, acetonitrile, methanol, water)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC system with a UV or PDA detector
-
pH meter
2. Preparation of Stock Solution:
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Accurately weigh a known amount of this compound.
-
Dissolve it in a suitable solvent (e.g., DMSO or a mixture of water and organic solvent) to a final concentration of approximately 1 mg/mL. This will be the stock solution.
3. Forced Degradation Conditions (to be performed in parallel):
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Acidic Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl.
-
Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 N NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH.
-
Follow the same incubation and sampling procedure as for acidic hydrolysis, neutralizing with 0.1 N HCl.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.
-
Keep at room temperature for a defined period, monitoring for degradation.
-
At each time point, withdraw a sample and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
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Place an aliquot of the stock solution in a temperature-controlled oven (e.g., 60°C).
-
Sample at various time points and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose an aliquot of the stock solution to a light source (e.g., UV lamp or a photostability chamber) as per ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark.
-
Sample both the exposed and control samples at various time points for HPLC analysis.
-
4. HPLC Analysis:
-
Develop a stability-indicating HPLC method capable of separating the parent peak of this compound from all potential degradation products.
-
Analyze the samples from the forced degradation studies.
-
Record the peak areas of the parent compound and any new peaks that appear.
5. Data Analysis:
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Calculate the percentage of degradation of this compound under each stress condition.
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Characterize the degradation products if possible (e.g., using LC-MS).
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Determine the degradation kinetics if applicable.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Phosphorylation and regulation of group II metabotropic glutamate receptors (mGlu2/3) in neurons [frontiersin.org]
- 3. Phosphorylation and regulation of group II metabotropic glutamate receptors (mGlu2/3) in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabotropic glutamate receptor-mediated signaling in neuroglia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 6. gmpsop.com [gmpsop.com]
How to mitigate potential neurotoxic effects of mGlu2/3 antagonists.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with mGlu2/3 antagonists. The information provided is intended to help mitigate potential neurotoxic effects and guide experimental design.
Frequently Asked Questions (FAQs)
Q1: Do mGlu2/3 antagonists typically cause neurotoxicity?
A1: Preclinical studies have generally indicated that mGlu2/3 receptor antagonists are devoid of ketamine-like adverse effects, such as psychotomimetic-like behavior, abuse potential, and neurotoxicity.[1] However, their mechanism of action, which can increase glutamate transmission, warrants careful monitoring for potential excitotoxicity in experimental settings.
Q2: What is the primary mechanism by which mGlu2/3 antagonists could potentially induce neurotoxic effects?
A2: mGlu2/3 receptors often function as presynaptic autoreceptors that inhibit glutamate release.[2] By antagonizing these receptors, there is a potential for increased synaptic glutamate concentration.[3][4] Excessive glutamate can lead to overactivation of postsynaptic glutamate receptors, particularly NMDA receptors, resulting in excitotoxicity.[5]
Q3: Is there a difference between blocking mGlu2 and mGlu3 receptors in terms of neurotoxicity?
A3: Yes, the roles of mGlu2 and mGlu3 receptors in neuroprotection appear to be distinct. Activation of astrocytic mGlu3 receptors is associated with neuroprotection. Conversely, activation of mGlu2 receptors under certain toxic conditions might be detrimental, potentially by inhibiting the release of the inhibitory neurotransmitter GABA.[6] Therefore, the specific effects may depend on the selectivity of the antagonist and the experimental conditions.
Q4: What are the signs of neurotoxicity I should look for in my in vitro experiments?
A4: Signs of neurotoxicity in cell cultures include:
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Reduced cell viability, which can be measured by assays such as MTT, MTS, or LDH release.[7]
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Increased apoptosis, detectable through TUNEL staining or caspase-3 activity assays.[8]
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Morphological changes, such as neurite blebbing, cell body swelling, or complete disintegration of neurons.
Q5: What are the potential in vivo indicators of neurotoxicity?
A5: In vivo, neurotoxicity may manifest as:
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Behavioral abnormalities, such as seizures, motor deficits, or cognitive impairment.
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Histological evidence of neuronal damage or death in relevant brain regions.
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Increased markers of inflammation or neuronal injury in tissue samples.
Troubleshooting Guides
Issue 1: Increased Cell Death Observed in Neuronal Cultures Following mGlu2/3 Antagonist Application
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Potential Cause: The observed cell death may be due to glutamate excitotoxicity resulting from increased synaptic glutamate levels.
-
Troubleshooting Steps:
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Confirm Dose-Response: Determine if the toxicity is dose-dependent by testing a range of antagonist concentrations.
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Co-application with an NMDA Receptor Antagonist: To test if the toxicity is mediated by NMDA receptors, co-administer the mGlu2/3 antagonist with a selective NMDA receptor antagonist (e.g., AP5 or MK-801).[9] A reduction in cell death would suggest an excitotoxic mechanism.
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Assess Glutamate Levels: If possible, measure glutamate concentrations in your culture medium using a glutamate assay kit to confirm if they are elevated.
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Enhance GABAergic Inhibition: Since reduced GABAergic tone can exacerbate excitotoxicity, consider co-application with a GABA-A receptor positive allosteric modulator to see if this mitigates the cell death.
-
Issue 2: Unexpected Behavioral Side Effects in Animal Models
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Potential Cause: Off-target effects of the antagonist or excessive glutamatergic activity in specific brain circuits could lead to behavioral changes.
-
Troubleshooting Steps:
-
Verify Target Engagement: Ensure that the administered dose is within the range that provides selective antagonism of mGlu2/3 receptors. An in vivo target engagement assay, such as blocking agonist-induced hyperthermia, can be useful.[10]
-
Pharmacokinetic Analysis: Confirm that the drug concentration in the brain is within the expected therapeutic range and not excessively high.
-
Control for Off-Target Effects: If using a non-selective antagonist, consider if effects on other receptors (e.g., mGlu8) could be contributing.[2]
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Monitor Electrophysiological Activity: In anesthetized animals or using telemetric EEG, monitor for signs of hyperexcitability or seizure-like activity in relevant brain regions like the prefrontal cortex or hippocampus.
-
Data Presentation
Table 1: Reference Concentrations for In Vitro Excitotoxicity and Mitigation Experiments
| Compound | Role | Typical Concentration Range | Cell Type | Reference |
| Glutamate | Excitotoxicity Inducer | 20 µM - 250 µM | HESC-derived neurons, Primary cortical neurons | [9][11] |
| NMDA | Excitotoxicity Inducer | 60 µM - 150 µM | Mixed cortical cultures, HESC-derived neurons | [6][9] |
| MK-801 | NMDA Receptor Antagonist | 10 µM | HESC-derived neurons | [9] |
| LY341495 | mGlu2/3 Antagonist | < 100 nM | Human glioma cells | [12] |
| LY379268 | mGlu2/3 Agonist | 1 µM | Mixed cortical cultures | [6] |
Experimental Protocols
Protocol 1: Assessing Neurotoxicity of an mGlu2/3 Antagonist in Primary Cortical Neurons
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Cell Culture: Plate primary cortical neurons from fetal rats (E17-19) on poly-D-lysine coated plates and culture for 10-14 days.[13]
-
Treatment:
-
Control Group: Treat cells with vehicle.
-
Positive Control (Excitotoxicity): Treat cells with 100 µM glutamate for 10 minutes, then replace with glutamate-free medium.[13]
-
Test Groups: Treat cells with varying concentrations of the mGlu2/3 antagonist for 24 hours.
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Mitigation Group: Co-treat cells with the mGlu2/3 antagonist and 10 µM MK-801.
-
-
Assessment of Cell Viability (LDH Assay):
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After the treatment period, collect the culture supernatant.
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Lyse the remaining cells with a lysis buffer.
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Measure lactate dehydrogenase (LDH) activity in both the supernatant (released LDH) and the cell lysate (intracellular LDH) using a commercially available LDH cytotoxicity assay kit.
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Calculate the percentage of cytotoxicity as (Released LDH / (Released LDH + Intracellular LDH)) * 100.
-
-
Assessment of Apoptosis (Caspase-3 Activity Assay):
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After treatment, lyse the cells and measure caspase-3 activity using a fluorometric assay kit that detects the cleavage of a specific substrate (e.g., DEVD-AFC).
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Quantify fluorescence using a plate reader.
-
-
Data Analysis: Compare the results from the test and mitigation groups to the control and positive control groups using appropriate statistical tests (e.g., ANOVA with post-hoc tests).
Protocol 2: In Vivo Microdialysis to Measure Glutamate Release
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Animal Preparation: Implant a microdialysis guide cannula targeting the brain region of interest (e.g., prefrontal cortex) in an adult rat. Allow for recovery.
-
Microdialysis:
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Insert a microdialysis probe and perfuse with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
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Collect baseline dialysate samples.
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Administer the mGlu2/3 antagonist systemically or locally through the probe.
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Continue to collect dialysate samples at regular intervals.
-
-
Glutamate Measurement:
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Analyze the glutamate concentration in the dialysate samples using HPLC with fluorescence detection.
-
-
Data Analysis: Express the post-administration glutamate levels as a percentage of the baseline levels and analyze for significant changes.[3]
Visualizations
Caption: Potential pathway to excitotoxicity with mGlu2/3 antagonists.
Caption: Troubleshooting workflow for in vitro neurotoxicity.
References
- 1. mGlu2/3 receptor antagonists for depression: overview of underlying mechanisms and clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. THE METABOTROPIC GLUTAMATE 2/3 RECEPTOR ANTAGONIST LY341495 DIFFERENTIALLY AFFECTS RECOGNITION MEMORY IN RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Group II metabotropic glutamate receptors (mGlu2/3) in drug addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Researching glutamate – induced cytotoxicity in different cell lines: a comparative/collective analysis/study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jneurosci.org [jneurosci.org]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Group III mGlu Receptor Agonist, ACPT-I, Exerts Potential Neuroprotective Effects In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NMDA receptor-dependent glutamate excitotoxicity in human embryonic stem cell-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mGlu2/3 agonist-induced hyperthermia: an in vivo assay for detection of mGlu2/3 receptor antagonism and its relation to antidepressant-like efficacy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Multi‐Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacological blockade of mGlu2/3 metabotropic glutamate receptors reduces cell proliferation in cultured human glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Experimental techniques for developing new drugs acting on dementia (11)--Experimental methods on glutamate neurotoxicity] - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for long-term storage of LY3020371 hydrochloride.
This technical support center provides best practices for the long-term storage and handling of LY3020371 hydrochloride. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers may encounter during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored at 4°C or -20°C in a tightly sealed container, protected from moisture.[1][2][3] Some suppliers also recommend protection from light.[3] To ensure the integrity of the compound, it is best to store it in its original packaging.
Q2: How should I store stock solutions of this compound?
A2: Stock solutions of this compound should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.[1] For long-term storage, these aliquots should be stored at -80°C, where they are stable for up to 6 months.[1] For shorter-term storage, -20°C is suitable for up to 1 month.[1] Always ensure the vials are tightly sealed to prevent solvent evaporation and contamination.
Q3: Is this compound light-sensitive?
A3: While not all suppliers specify light sensitivity, it is a good laboratory practice to protect all research compounds from light, especially during long-term storage. One supplier specifically recommends storing this compound protected from light.[3] For solutions, it is advisable to use amber vials or wrap the vials in foil.
Q4: What is the solubility of this compound?
A4: this compound is soluble in DMSO at a concentration of up to 250 mg/mL (with the aid of ultrasound).[1][2] For in vivo experiments, it is typically first dissolved in DMSO and then further diluted with aqueous-based solutions or other vehicles.
Q5: How does this compound exert its biological effect?
A5: this compound is a potent and selective antagonist of the metabotropic glutamate 2 and 3 (mGlu2/3) receptors.[1][4][5] These receptors are Gαi/o-coupled, and their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels and reduced protein kinase A (PKA) activity.[6][7] By antagonizing these receptors, this compound blocks these downstream effects. The mGlu2/3 receptors can also activate the MAPK/ERK signaling pathway and modulate the activity of ion channels.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not dissolve in aqueous buffers. | This compound has low aqueous solubility. | Prepare a concentrated stock solution in an organic solvent such as DMSO first. Then, dilute the stock solution into the aqueous buffer of choice. Gentle warming and sonication can aid dissolution.[1] |
| Precipitation observed in the final working solution. | The concentration of the compound exceeds its solubility in the final buffer system, or the organic solvent concentration is too high. | Decrease the final concentration of the compound. Optimize the vehicle composition by adjusting the ratio of co-solvents (e.g., PEG300, Tween-80, saline).[1] Ensure the solution is well-mixed after each addition of a new solvent. |
| Inconsistent experimental results. | 1. Compound degradation due to improper storage. 2. Inaccurate concentration of the stock solution. 3. Repeated freeze-thaw cycles of the stock solution. | 1. Ensure the compound and its solutions are stored according to the recommended conditions (see FAQs). 2. Verify the concentration of the stock solution using a suitable analytical method. 3. Aliquot stock solutions after preparation to minimize freeze-thaw cycles.[1] |
| Reduced potency of the compound over time. | The compound may have degraded due to exposure to moisture, light, or improper temperatures. | Discard the old stock and prepare a fresh solution from the solid compound. Always store the solid and stock solutions under the recommended conditions. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Additional Notes |
| Solid | 4°C or -20°C | Up to 6 months (general recommendation for solids) | Sealed container, away from moisture. Protection from light is also recommended.[1][2][3][8] |
| Stock Solution | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. Sealed storage, away from moisture.[1] |
| Stock Solution | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. Sealed storage, away from moisture.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
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Weigh out a precise amount of this compound (Molecular Weight: 395.81 g/mol ).
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
If necessary, use an ultrasonic bath to aid dissolution.
-
Once fully dissolved, aliquot the stock solution into single-use vials.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Preparation of a Dosing Solution for In Vivo Studies (Example with PEG300 and Tween-80)
This protocol is an example, and the final vehicle composition should be optimized for the specific experimental needs.
-
Begin with a concentrated stock solution of this compound in DMSO (e.g., 20.8 mg/mL).[1]
-
To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution.[1]
-
Add 400 µL of PEG300 and mix thoroughly.[1]
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.[1]
-
Add 450 µL of saline to reach the final volume of 1 mL.[1]
-
It is recommended to prepare this working solution fresh on the day of the experiment.[1]
Visualizations
Caption: Antagonistic action of this compound on the mGlu2/3 receptor signaling pathway.
Caption: General experimental workflow for using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. This compound CAS No.1377615-44-5 - Ruixibiotech [ruixibiotech.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. In vitro pharmacological and rat pharmacokinetic characterization of LY3020371, a potent and selective mGlu2/3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phosphorylation and regulation of group II metabotropic glutamate receptors (mGlu2/3) in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabotropic glutamate receptor-mediated signaling in neuroglia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Interpreting dose-response curves for LY3020371 hydrochloride.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing LY3020371 hydrochloride in their experiments. The information is designed to assist in the interpretation of dose-response curves and address common issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective orthosteric antagonist for the metabotropic glutamate 2 and 3 (mGlu2/3) receptors.[1][2] Its mechanism of action involves competitively blocking the binding of agonists to these receptors, thereby inhibiting their function.[1][2][3] This antagonism has been shown to modulate glutamate transmission in the central nervous system.[1]
Q2: What are the expected IC50 values for this compound in in vitro assays?
The IC50 values for this compound are dependent on the specific assay and cell system being used. Published data indicates a high potency for this compound. For instance, in cells expressing human mGlu2 receptors, it blocks agonist-inhibited cAMP formation with an IC50 of 16.2 nM, and in cells expressing human mGlu3 receptors, the IC50 is 6.21 nM.[1][2][4] In rat cortical synaptosomes, it reverses agonist-suppressed second messenger production with an IC50 of 29 nM and agonist-inhibited glutamate release with an IC50 of 86 nM.[1][2]
Q3: How should I interpret a rightward shift in the dose-response curve of an mGlu2/3 receptor agonist in the presence of this compound?
A rightward shift in the dose-response curve of an mGlu2/3 receptor agonist when co-administered with this compound is indicative of competitive antagonism. This means that LY3020371 is competing with the agonist for the same binding site on the mGlu2/3 receptor. Higher concentrations of the agonist are required to overcome the inhibitory effect of LY3020371 and elicit the same level of response.
Q4: My observed IC50 value is significantly different from the published values. What are the potential reasons?
Discrepancies in IC50 values can arise from several factors:
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Cell Line and Receptor Expression Levels: The specific cell line used and the expression level of mGlu2 and mGlu3 receptors can significantly impact the observed potency.
-
Agonist Concentration: In functional antagonist assays, the concentration of the agonist used to stimulate the receptor will influence the apparent IC50 of the antagonist.[5]
-
Assay Conditions: Variations in experimental conditions such as incubation time, temperature, and buffer composition can affect the results.
-
Compound Stability and Purity: Ensure the integrity of your this compound stock. Improper storage or multiple freeze-thaw cycles can degrade the compound.
-
Data Analysis: The method used to normalize the data and fit the dose-response curve can impact the calculated IC50 value.[6]
Troubleshooting Guide
This guide addresses common problems encountered when generating and interpreting dose-response curves for this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No observable antagonist effect | 1. Compound Inactivity: The compound may have degraded. 2. Low Receptor Expression: The cell line may not express sufficient levels of mGlu2/3 receptors. 3. Suboptimal Agonist Concentration: The agonist concentration used may be too high, making it difficult to observe antagonism. 4. Incorrect Assay Setup: Issues with reagents, incubation times, or detection methods. | 1. Verify Compound Integrity: Use a fresh stock of this compound. Confirm the solvent is compatible with your assay. 2. Confirm Receptor Expression: Use a positive control antagonist or assess receptor expression via techniques like Western blotting or qPCR. 3. Optimize Agonist Concentration: Perform an agonist dose-response curve to determine an EC50 or EC80 concentration for use in antagonist assays. 4. Review Protocol: Carefully check all steps of your experimental protocol and ensure all reagents are within their expiration dates. |
| High variability between replicate wells | 1. Inconsistent Cell Seeding: Uneven cell distribution in the microplate. 2. Pipetting Errors: Inaccurate dispensing of compound or reagents. 3. Edge Effects: Evaporation from the outer wells of the plate. | 1. Ensure Homogeneous Cell Suspension: Mix the cell suspension thoroughly before and during plating. 2. Use Calibrated Pipettes: Ensure pipettes are properly calibrated and use appropriate pipetting techniques. 3. Minimize Edge Effects: Avoid using the outermost wells of the plate or fill them with sterile buffer or media to maintain humidity. |
| Shallow or incomplete dose-response curve | 1. Limited Compound Concentration Range: The tested concentrations may not be sufficient to define the top and bottom plateaus of the curve. 2. Compound Solubility Issues: At higher concentrations, the compound may precipitate out of solution. 3. Off-target Effects: At high concentrations, the compound may have non-specific effects that interfere with the assay. | 1. Extend Concentration Range: Test a wider range of concentrations, typically spanning several orders of magnitude. 2. Check Solubility: Visually inspect the wells for precipitation. If necessary, adjust the solvent or use a different formulation. 3. Consider Assay Window: If off-target effects are suspected, a different assay measuring a more proximal signaling event may be necessary. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Assay Type | Target | Cell/Tissue Type | Agonist | Parameter | Value (nM) | Reference |
| Radioligand Binding | hmGlu2 | Recombinant cells | [3H]-459477 | Ki | 5.26 | [1][3] |
| Radioligand Binding | hmGlu3 | Recombinant cells | [3H]-459477 | Ki | 2.50 | [1][3] |
| cAMP Formation | hmGlu2 | Recombinant cells | DCG-IV | IC50 | 16.2 | [1][2][4] |
| cAMP Formation | hmGlu3 | Recombinant cells | DCG-IV | IC50 | 6.21 | [1][2][4] |
| Second Messenger Production | Rat mGlu2/3 | Cortical synaptosomes | Agonist | IC50 | 29 | [1][2] |
| Glutamate Release | Rat mGlu2/3 | Cortical synaptosomes | Agonist | IC50 | 86 | [1][2] |
| Ca2+ Oscillations | Rat mGlu2/3 | Primary cortical neurons | Agonist | IC50 | 34 | [1][4] |
| Field Potentials | Rat mGlu2/3 | Hippocampal slice | Agonist | IC50 | 46 | [1][4] |
Experimental Protocols
1. cAMP Formation Assay
This protocol describes a method to determine the IC50 of this compound by measuring its ability to block agonist-induced inhibition of forskolin-stimulated cAMP production.
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Cell Culture: Cells expressing recombinant human mGlu2 or mGlu3 receptors are cultured to an appropriate density in a suitable medium.
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Cell Plating: Cells are seeded into 96-well plates and allowed to attach overnight.
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Compound Treatment:
-
The culture medium is removed, and cells are washed with assay buffer.
-
Cells are pre-incubated with varying concentrations of this compound for a specified time (e.g., 1 hour).[4]
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An mGlu2/3 receptor agonist (e.g., DCG-IV) is added at a fixed concentration (e.g., EC80) in the presence of forskolin to stimulate cAMP production.
-
-
cAMP Measurement: The reaction is stopped, and intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
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Data Analysis: The percentage of inhibition of the agonist response is calculated for each concentration of this compound. The data is then plotted against the logarithm of the antagonist concentration, and a non-linear regression analysis is performed to determine the IC50 value.
2. Glutamate Release Assay
This protocol outlines a method to measure the effect of this compound on agonist-inhibited, K+-evoked glutamate release from synaptosomes.
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Synaptosome Preparation: Synaptosomes are prepared from the cerebral cortex of rats.
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Compound Incubation: Synaptosomes are pre-incubated with different concentrations of this compound.
-
Glutamate Release Stimulation:
-
An mGlu2/3 receptor agonist is added to inhibit glutamate release.
-
Depolarization is induced by adding a high concentration of potassium chloride (K+) to stimulate glutamate release.
-
-
Glutamate Detection: The amount of glutamate released into the supernatant is measured using a sensitive detection method, such as HPLC with fluorescence detection.
-
Data Analysis: The reversal of agonist-inhibited glutamate release is calculated for each this compound concentration. An IC50 value is determined by plotting the percentage of reversal against the log of the antagonist concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Caption: General workflow for generating a dose-response curve.
Caption: Simplified signaling pathway for mGlu2/3 receptor antagonism.
References
- 1. In vitro pharmacological and rat pharmacokinetic characterization of LY3020371, a potent and selective mGlu2/3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. IC50 - Wikipedia [en.wikipedia.org]
- 6. clyte.tech [clyte.tech]
Welcome to the technical support center for LY3020371 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during experiments with this potent and selective mGlu2/3 receptor antagonist. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to support your research.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the handling and use of this compound in a question-and-answer format.
Compound Solubility and Stability
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Question: I'm having trouble dissolving this compound. What is the recommended procedure?
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Answer: this compound can be challenging to dissolve. It is soluble in DMSO. For in vivo experiments, specific solvent systems are recommended. If you observe precipitation or phase separation, gentle heating and/or sonication can aid in dissolution. It is crucial to prepare fresh working solutions for in vivo studies on the day of use to ensure stability and efficacy.[1] Stock solutions, once prepared, should be aliquoted and stored at -80°C for up to 6 months or -20°C for up to 1 month to prevent degradation from repeated freeze-thaw cycles.[1][2]
-
-
Question: My this compound solution appears cloudy or has precipitated after storage. Can I still use it?
-
Answer: Cloudiness or precipitation indicates that the compound is no longer fully dissolved, which can significantly impact experimental results. It is strongly recommended to discard the solution and prepare a fresh one. To avoid this, ensure proper storage of stock solutions in aliquots at -80°C or -20°C and prepare working solutions fresh daily.[1]
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In Vitro Experiments
-
Question: I am not observing the expected antagonist effect in my cAMP assay. What could be the issue?
-
Answer: There are several potential reasons for this. First, verify the concentration and purity of your this compound. Ensure that the compound has been fully dissolved and that the final concentration in your assay is appropriate to observe antagonism. This compound potently blocks mGlu2/3 agonist-inhibited, forskolin-stimulated cAMP formation with an IC50 of 16.2 nM in cells expressing human mGlu2 receptors.[1][3][4] Also, confirm that your cells are expressing sufficient levels of the mGlu2 or mGlu3 receptor. If the basal cAMP level is too low, you may need to increase the cell number per well. Conversely, if the agonist-stimulated cAMP level is too high and exceeds the linear range of your assay, you may need to decrease the cell number or the concentration of forskolin. The inclusion of a phosphodiesterase inhibitor, such as IBMX, can also be critical to prevent the rapid degradation of cAMP.
-
-
Question: My results from the glutamate release assay are inconsistent. What are some common pitfalls?
-
Answer: Inconsistent results in glutamate release assays can stem from several factors. Ensure that your synaptosome or slice preparations are healthy and metabolically active. The concentration of the stimulating agent (e.g., potassium chloride) should be optimized to elicit a robust and reproducible glutamate release. LY3020371 has been shown to reverse agonist-suppressed, K+-evoked glutamate release with an IC50 of 86 nM in rat cortical synaptosomes.[3][4][5] Variability in incubation times and sample handling can also contribute to inconsistency. A standardized and carefully timed protocol is essential.
-
In Vivo Experiments
-
Question: What is a suitable vehicle for in vivo administration of this compound?
-
Answer: Several vehicle formulations have been successfully used for in vivo studies. Common vehicles include:
-
-
Question: I am not observing the expected behavioral effects in my animal model. What should I check?
-
Answer: A lack of in vivo efficacy can be due to several factors. First, confirm the dose and route of administration are appropriate for your model. Intravenous administration of 3-15 mg/kg in rats has been shown to achieve cerebrospinal fluid concentrations sufficient to block mGlu2/3 receptors.[1][3][4] Ensure the compound was completely dissolved in the vehicle and administered correctly. The timing of the behavioral test relative to compound administration is also critical and should be optimized based on the pharmacokinetic profile of this compound. It's also important to consider that LY3020371 has been shown to have antidepressant-like effects without the motor, cognitive, or abuse-liability-related side effects associated with ketamine.[7]
-
Quantitative Data Summary
The following tables summarize key in vitro binding affinities and functional antagonist activities of this compound.
Table 1: In Vitro Binding Affinities (Ki)
| Receptor Subtype | Ligand | Ki (nM) | Reference |
| Human mGlu2 | [3H]-459477 | 5.26 | [1][3][4] |
| Human mGlu3 | [3H]-459477 | 2.50 | [1][3][4] |
| Rat Frontal Cortex | [3H]-459477 | 33 | [3][4] |
Table 2: In Vitro Functional Antagonist Activity (IC50)
| Assay | System | IC50 (nM) | Reference |
| cAMP Formation | hmGlu2-expressing cells | 16.2 | [1][3][4] |
| cAMP Formation | hmGlu3-expressing cells | 6.21 | [1][3] |
| Second Messenger Production | Rat cortical synaptosomes | 29 | [3][4] |
| K+-evoked Glutamate Release | Rat cortical synaptosomes | 86 | [3][4][5] |
| Spontaneous Ca2+ Oscillations | Primary cultured cortical neurons | 34 | [3] |
| Agonist-induced effects | Intact hippocampal slice | 46 | [3] |
Detailed Experimental Protocols
Protocol 1: In Vitro cAMP Formation Assay
-
Cell Culture: Culture cells expressing human mGlu2 or mGlu3 receptors in appropriate media and conditions.
-
Cell Plating: Seed cells into 96-well plates at a density optimized for the cAMP assay.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 1 hour).[1]
-
Agonist Stimulation: Add a known concentration of an mGlu2/3 receptor agonist (e.g., DCG-IV) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) and a stimulator of adenylyl cyclase (e.g., forskolin).
-
Incubation: Incubate for a defined period to allow for cAMP production.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the concentration-response curve for this compound and calculate the IC50 value.
Protocol 2: In Vivo Solution Preparation (Saline-based Vehicle)
-
Prepare Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL).[1]
-
Vehicle Preparation: In a sterile tube, combine the required volumes of PEG300, Tween-80, and Saline according to the desired final concentrations (e.g., for a final solution of 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).[1][6]
-
Dissolution: Slowly add the DMSO stock solution to the vehicle while vortexing.[1]
-
Final Volume Adjustment: Adjust the final volume with saline if necessary.
-
Sonication (if needed): If any precipitation is observed, sonicate the solution in a water bath until it becomes clear.[1]
-
Administration: Use the freshly prepared solution for in vivo administration.
Visualizations
Signaling Pathway of this compound
Caption: LY3020371 blocks glutamate's inhibition of cAMP production.
Experimental Workflow for In Vitro cAMP Assay
Caption: Workflow for determining LY3020371 IC50 in a cAMP assay.
Troubleshooting Logic for Poor Solubility
Caption: Troubleshooting steps for this compound solubility issues.
References
- 1. Preclinical predictors that the orthosteric mGlu2/3 receptor antagonist LY3020371 will not engender ketamine-associated neurotoxic, motor, cognitive, subjective, or abuse-liability-related effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biovis.net [biovis.net]
- 4. In vitro pharmacological and rat pharmacokinetic characterization of LY3020371, a potent and selective mGlu2/3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Structural determinants of allosteric antagonism at metabotropic glutamate receptor 2: mechanistic studies with new potent negative allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Preclinical Head-to-Head: LY3020371 Hydrochloride vs. Ketamine for Potential Antidepressant Efficacy
A detailed comparison of two distinct glutamatergic modulators reveals overlapping pathways and divergent safety profiles in early-stage research.
In the quest for rapid-acting and effective treatments for depression, the glutamatergic system has become a key area of focus for drug development. Ketamine, a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, has demonstrated rapid and robust antidepressant effects, particularly in treatment-resistant populations.[1][2][3][4] However, its clinical utility is hampered by psychotomimetic side effects, abuse potential, and a transient therapeutic window.[3][5][6] This has spurred the development of novel glutamatergic modulators, such as LY3020371 hydrochloride, a potent and selective antagonist of metabotropic glutamate receptors 2 and 3 (mGlu2/3).[7][8] Preclinical studies directly comparing LY3020371 to ketamine suggest that it may offer comparable antidepressant-like efficacy while circumventing the adverse effects associated with ketamine.[6][9][10]
This guide provides a comprehensive comparison of the preclinical efficacy of this compound and ketamine, presenting key experimental data, detailed methodologies, and visual representations of their mechanisms of action and experimental workflows.
Mechanism of Action: Different Primary Targets, Converging Pathways
While both LY3020371 and ketamine modulate the glutamate system, their initial molecular targets differ significantly. Ketamine primarily acts as a non-competitive antagonist of the NMDA receptor.[1][3] This action is thought to lead to a surge in glutamate, which in turn activates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][2] This cascade of events is believed to trigger downstream signaling pathways, including the brain-derived neurotrophic factor (BDNF) and mammalian target of rapamycin complex 1 (mTORC1) pathways, ultimately leading to synaptogenesis and reversing the neuronal atrophy associated with chronic stress and depression.[1][11]
In contrast, LY3020371 is a selective antagonist of mGlu2/3 receptors.[7][8] These receptors typically act as autoreceptors on presynaptic terminals to inhibit glutamate release. By blocking these receptors, LY3020371 is hypothesized to increase synaptic glutamate levels, thereby initiating a similar cascade of downstream events as ketamine, including AMPA receptor activation.[9][10] Interestingly, metabolomic analyses have shown that despite their different primary targets, both LY3020371 and ketamine activate common downstream pathways involving GRIA2 (a subunit of the AMPA receptor) and ADORA1 (adenosine A1 receptor).[9][10][12]
Caption: Simplified signaling pathways of Ketamine and LY3020371.
Preclinical Efficacy: A Comparative Overview
Direct comparative studies in rodent models have demonstrated that LY3020371 produces antidepressant-like effects comparable to those of ketamine across various behavioral and neurochemical assays.[9][10]
| Parameter | This compound | Ketamine | Reference |
| Forced Swim Test (Rat) | Decreased immobility time | Decreased immobility time | [9][10] |
| Spontaneously Active Dopamine Cells (VTA) | Increased number | Increased number | [9][10] |
| Biogenic Amine Efflux (Prefrontal Cortex) | Enhanced | Enhanced | [9][10] |
| Wakefulness | Promoted | Promoted | [9][10] |
| Motor Performance (Inverted Screen) | No impairment | Impaired | [6] |
| Cognition (Y-maze, T-maze) | No significant impact or lesser effects | Impaired | [6] |
| Dopamine Efflux (Nucleus Accumbens) | No increase | Increased | [6] |
Experimental Protocols
Forced Swim Test (Rat)
Objective: To assess antidepressant-like activity by measuring the immobility time of rats in an inescapable water cylinder.
Methodology:
-
Male Sprague-Dawley rats are individually placed in a glass cylinder (46 cm tall x 20 cm in diameter) filled with 30 cm of water (25°C) for a 15-minute pre-swim session.
-
24 hours later, the animals are administered either vehicle, this compound (i.v.), or ketamine (s.c.).
-
Following drug administration (e.g., 30 minutes post-dose), the rats are returned to the water-filled cylinder for a 5-minute test session.
-
The duration of immobility (time spent floating with only minor movements to maintain balance) is recorded and analyzed. A significant decrease in immobility time is indicative of an antidepressant-like effect.[9][10]
Caption: Workflow for the rodent forced swim test.
In Vivo Microdialysis for Biogenic Amine Efflux
Objective: To measure the extracellular levels of dopamine, serotonin, and norepinephrine in the prefrontal cortex of freely moving rats following drug administration.
Methodology:
-
Rats are surgically implanted with a microdialysis guide cannula targeting the medial prefrontal cortex.
-
Following a recovery period, a microdialysis probe is inserted, and the brain is perfused with artificial cerebrospinal fluid (aCSF).
-
Baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes).
-
This compound or ketamine is administered, and dialysate collection continues for a specified period (e.g., 3 hours).
-
The concentrations of dopamine, serotonin, and norepinephrine in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Changes in neurotransmitter levels are expressed as a percentage of the baseline.[9][10]
Safety and Tolerability: A Key Point of Differentiation
A significant advantage of LY3020371 over ketamine in preclinical models appears to be its favorable safety and tolerability profile.[6] In contrast to ketamine, LY3020371 did not produce significant motor impairment, cognitive deficits, or increases in dopamine efflux in the nucleus accumbens, a neurochemical correlate of abuse liability.[6] Furthermore, in preclinical toxicology studies, LY3020371 was well-tolerated at high doses in rats and monkeys without producing critical toxicological findings.[6][13]
Clinical Perspective and Future Directions
While the preclinical data for LY3020371 are promising, it is crucial to note the absence of direct head-to-head clinical trials comparing its efficacy to ketamine in humans. Numerous clinical trials have established the rapid antidepressant effects of ketamine in patients with treatment-resistant depression, leading to the development and approval of esketamine, an enantiomer of ketamine, for clinical use.[14][15][16][17][18]
The successful translation of the preclinical findings for LY3020371 to the clinical setting remains to be seen. However, the existing data strongly support the hypothesis that mGlu2/3 receptor antagonism is a viable therapeutic strategy for depression that may offer a wider therapeutic window and a more favorable safety profile than direct NMDA receptor antagonists like ketamine.[9][10] Future clinical trials are necessary to definitively establish the efficacy and safety of LY3020371 in humans and to directly compare it with existing rapid-acting antidepressants.
References
- 1. Ketamine’s Mechanism of Action: A Path to Rapid-Acting Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Ketamine Action as an Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ketamine - Wikipedia [en.wikipedia.org]
- 4. shaunlacob.com [shaunlacob.com]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. Preclinical predictors that the orthosteric mGlu2/3 receptor antagonist LY3020371 will not engender ketamine-associated neurotoxic, motor, cognitive, subjective, or abuse-liability-related effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. In vitro pharmacological and rat pharmacokinetic characterization of LY3020371, a potent and selective mGlu2/3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparative Effects of LY3020371, a Potent and Selective Metabotropic Glutamate (mGlu) 2/3 Receptor Antagonist, and Ketamine, a Noncompetitive N-Methyl-d-Aspartate Receptor Antagonist in Rodents: Evidence Supporting the Use of mGlu2/3 Antagonists, for the Treatment of Depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | The Mechanisms Behind Rapid Antidepressant Effects of Ketamine: A Systematic Review With a Focus on Molecular Neuroplasticity [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Clinical Trial Of Ketamine Tablets Shows Promising Results For Treatment-Resistant Depression [forbes.com]
- 15. Ketamine effective for treatment-resistant depression: clinical trial [unsw.edu.au]
- 16. michiganmedicine.org [michiganmedicine.org]
- 17. news.harvard.edu [news.harvard.edu]
- 18. Efficacy of ketamine therapy in the treatment of depression - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to LY3020371 Hydrochloride and Other mGlu2/3 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of LY3020371 hydrochloride with other prominent metabotropic glutamate receptor 2/3 (mGlu2/3) antagonists. The information presented is supported by experimental data to assist researchers in selecting the most appropriate tool for their studies.
Introduction to mGlu2/3 Receptor Antagonism
Metabotropic glutamate receptors 2 and 3 (mGlu2 and mGlu3) are presynaptic G-protein coupled receptors that play a crucial role in modulating glutamatergic neurotransmission. Their antagonism has emerged as a promising therapeutic strategy for neuropsychiatric disorders, particularly major depressive disorder. By blocking these inhibitory autoreceptors, antagonists enhance glutamate release, leading to downstream effects that are thought to underlie their therapeutic potential, including antidepressant-like effects. This guide focuses on the comparative pharmacology of this compound, a potent and selective orthosteric mGlu2/3 receptor antagonist, against other notable antagonists in its class.
Comparative Performance Data
The following tables summarize the in vitro binding affinities and functional antagonist activities of this compound compared to other well-characterized mGlu2/3 receptor antagonists.
Table 1: In Vitro Binding Affinity (Ki) of mGlu2/3 Receptor Antagonists
| Compound | hmGlu2 Ki (nM) | hmGlu3 Ki (nM) | Species | Reference(s) |
| LY3020371 | 5.26 | 2.50 | Human | [1][2] |
| LY341495 | 2.3 | 1.3 | Human | [3] |
| MGS0039 | 2.2 | 4.5 | Rat | [4] |
Lower Ki values indicate higher binding affinity.
Table 2: In Vitro Functional Antagonist Activity (IC50) of mGlu2/3 Receptor Antagonists
| Compound | hmGlu2 IC50 (nM) | hmGlu3 IC50 (nM) | Assay Type | Reference(s) |
| LY3020371 | 16.2 | 6.21 | cAMP formation | [1][2] |
| LY341495 | 21 | 14 | cAMP formation | [5][6] |
| MGS0039 | 20 | 24 | cAMP formation | [4] |
Lower IC50 values indicate greater potency in antagonizing receptor function.
In Vivo and Clinical Comparative Insights
-
LY3020371 has demonstrated antidepressant-like effects in rodent models, comparable to those of ketamine, but without the associated psychotomimetic side effects.[7][8] Preclinical studies have shown that LY3020371 does not produce motor impairment, cognitive deficits, or have the abuse potential observed with ketamine.[8]
-
LY341495 is a widely used tool compound in preclinical research due to its high potency and selectivity for group II mGlu receptors.[3][5] It has been instrumental in elucidating the role of mGlu2/3 receptors in various physiological and pathological processes.
-
MGS0039 also exhibits potent and selective mGlu2/3 receptor antagonism with demonstrated antidepressant-like activity in animal models.[4][9][10] Studies have shown its ability to increase dopamine levels in the nucleus accumbens, a mechanism potentially contributing to its antidepressant effects.[10]
-
Decoglurant , a negative allosteric modulator (NAM) of mGlu2/3 receptors, did not demonstrate efficacy in a Phase 2 clinical trial for major depressive disorder. This outcome highlights the potential differences in clinical translation between orthosteric antagonists and NAMs.
-
TS-161 (TP0473292) , a prodrug of the orthosteric antagonist TP0178894, is currently in clinical development for depression.[11][12][13][14][15]
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and methodologies discussed, the following diagrams illustrate the mGlu2/3 receptor signaling pathway and a typical experimental workflow for characterizing an antagonist.
Caption: mGlu2/3 Receptor Signaling Pathway.
Caption: Experimental Workflow for Antagonist Characterization.
Experimental Protocols
Radioligand Displacement Binding Assay (for Ki Determination)
This protocol is a standard method to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.[16][17][18]
Materials:
-
Cell membranes expressing the target receptor (e.g., hmGlu2 or hmGlu3)
-
Radioligand (e.g., [3H]-LY341495)
-
Test compound (e.g., LY3020371)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2 mM MgCl2 and 2 mM CaCl2)
-
Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.
Forskolin-Stimulated cAMP Accumulation Assay (for IC50 Determination)
This functional assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production.[19][20][21]
Materials:
-
Whole cells expressing the target receptor (e.g., CHO-hmGlu2 or CHO-hmGlu3)
-
mGlu2/3 receptor agonist (e.g., LY354740)
-
Test compound (e.g., LY3020371)
-
Forskolin
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Pre-incubate the cells with varying concentrations of the test compound in the presence of a phosphodiesterase inhibitor.
-
Stimulate the cells with a fixed concentration of the mGlu2/3 receptor agonist in the presence of forskolin. Forskolin directly activates adenylyl cyclase to increase intracellular cAMP levels.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.
-
The antagonist effect is observed as a reversal of the agonist-induced decrease in forskolin-stimulated cAMP levels.
-
Determine the IC50 value from the concentration-response curve.
In Vivo Microdialysis for Glutamate Measurement
This in vivo technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.[22][23][24][25]
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Perfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
Test compound (e.g., LY3020371)
-
Analytical system for glutamate detection (e.g., HPLC with fluorescence detection)
Procedure:
-
Surgically implant a guide cannula into the target brain region (e.g., prefrontal cortex or nucleus accumbens) of an anesthetized animal.
-
After a recovery period, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples at regular intervals.
-
Administer the test compound systemically (e.g., via intraperitoneal injection) or locally through the probe (reverse dialysis).
-
Continue to collect dialysate samples to measure changes in extracellular glutamate concentrations.
-
Analyze the glutamate content in the dialysate samples using a sensitive analytical method.
This comprehensive guide aims to provide researchers with the necessary data and methodologies to make informed decisions when selecting an mGlu2/3 receptor antagonist for their specific research needs. The provided information highlights the potent and selective nature of this compound and places its performance in the context of other key compounds in this class.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. LY 341495 | Glutamate (Metabotropic) Group II Receptors | Tocris Bioscience [tocris.com]
- 4. MGS0039: a potent and selective group II metabotropic glutamate receptor antagonist with antidepressant-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LY341495 is a nanomolar potent and selective antagonist of group II metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Comparative Effects of LY3020371, a Potent and Selective Metabotropic Glutamate (mGlu) 2/3 Receptor Antagonist, and Ketamine, a Noncompetitive N-Methyl-d-Aspartate Receptor Antagonist in Rodents: Evidence Supporting the Use of mGlu2/3 Antagonists, for the Treatment of Depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical predictors that the orthosteric mGlu2/3 receptor antagonist LY3020371 will not engender ketamine-associated neurotoxic, motor, cognitive, subjective, or abuse-liability-related effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An mGluR2/3 antagonist, MGS0039, exerts antidepressant and anxiolytic effects in behavioral models in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A metabotropic glutamate 2/3 receptor antagonist, MGS0039, increases extracellular dopamine levels in the nucleus accumbens shell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. TS-161 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 13. Evaluation of the Safety, Tolerability, and Pharmacokinetic Profiles of TP0473292 (TS-161), A Prodrug of a Novel Orthosteric mGlu2/3 Receptor Antagonist TP0178894, in Healthy Subjects and Its Antidepressant-Like Effects in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. researchgate.net [researchgate.net]
- 18. revvity.com [revvity.com]
- 19. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. resources.revvity.com [resources.revvity.com]
- 21. resources.revvity.com [resources.revvity.com]
- 22. In Vivo Determination of Glutamate Uptake by Brain Microdialysis | Springer Nature Experiments [experiments.springernature.com]
- 23. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Microdialysis as a tool for in vivo investigation of glutamate transport capacity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Antidepressant Effects of LY3020371 Hydrochloride in Animal Models: A Comparative Guide
This guide provides a comprehensive comparison of LY3020371 hydrochloride's antidepressant effects with other alternatives, supported by experimental data from animal models. It is intended for researchers, scientists, and drug development professionals interested in the preclinical validation of novel antidepressant compounds.
Introduction
This compound is a potent and selective antagonist of the metabotropic glutamate 2/3 (mGlu2/3) receptors.[1][2] Its development is rooted in the growing understanding of the role of the glutamatergic system in the pathophysiology of depression.[3] Unlike traditional monoaminergic antidepressants, LY3020371, similar to ketamine, is proposed to offer a rapid onset of action.[4][5] This guide will delve into the preclinical evidence supporting its antidepressant-like effects, primarily focusing on rodent models, and draw comparisons with the well-characterized rapid-acting antidepressant ketamine, as well as conventional selective serotonin reuptake inhibitors (SSRIs).
Quantitative Data Summary
The following tables summarize the in vitro and in vivo pharmacological data for this compound and its key comparator, ketamine.
Table 1: In Vitro Receptor Binding Affinity and Functional Antagonist Activity of LY3020371
| Target | Parameter | Value (nM) | Species |
| Human mGluR2 | Ki | 5.26 | Human |
| Human mGluR3 | Ki | 2.50 | Human |
| Human mGluR2 | IC50 (cAMP formation) | 16.2 | Human |
| Human mGluR3 | IC50 (cAMP formation) | 6.21 | Human |
| Rat Frontal Cortex | Ki | 33 | Rat |
| Rat Cortical Synaptosomes | IC50 (second messenger production) | 29 | Rat |
| Rat Cortical Synaptosomes | IC50 (glutamate release) | 86 | Rat |
| Rat Cortical Neurons | IC50 (Ca2+ oscillations) | 34 | Rat |
| Rat Hippocampal Slice | IC50 (agonist-induced depression) | 46 | Rat |
Table 2: Comparative In Vivo Efficacy in the Forced Swim Test (FST)
| Compound | Species | Dose Range | Route of Administration | Antidepressant-like Effect |
| LY3020371 | Mouse | Not specified | Not specified | Demonstrated antidepressant-like signature[7] |
| LY3020371 (as prodrug LY3027788) | Rat | Not specified | Oral | Recapitulated effects of intravenous LY3020371[4][5] |
| Ketamine | Mouse | 10 - 30 mg/kg | Intraperitoneal | Decreased immobility (in stressed animals)[8][9] |
| Ketamine | Rat | 10 - 20 mg/kg | Intraperitoneal | Reduced immobility time[10] |
| Fluoxetine/Citalopram | Rat | Not specified | Not specified | LY3020371 (as prodrug) augmented effects[4][5] |
Experimental Protocols
A detailed methodology for the Forced Swim Test (FST), a commonly used behavioral assay to screen for antidepressant efficacy, is provided below.
Forced Swim Test (FST) Protocol (Rodents)
Objective: To assess the antidepressant-like activity of a compound by measuring the duration of immobility in rodents forced to swim in an inescapable cylinder of water. A reduction in immobility time is indicative of an antidepressant effect.
Apparatus:
-
A transparent cylindrical container (for mice: ~20 cm diameter, 30 cm height; for rats: >20 cm diameter, ~40-50 cm height).
-
The cylinder is filled with water (24-30°C) to a depth where the animal cannot touch the bottom with its tail or feet (~15-30 cm).[11]
Procedure:
-
Acclimation: Animals are brought to the testing room at least 30 minutes before the start of the experiment to acclimate.
-
Drug Administration: The test compound (e.g., LY3020371, ketamine) or vehicle is administered at a predetermined time before the test (e.g., 24 hours prior for ketamine).[8][9]
-
Pre-test Session (for rats): On the first day, rats are placed in the water for a 15-minute session. This is to induce a state of helplessness.
-
Test Session: 24 hours after the pre-test (for rats) or on the single test day (for mice), the animals are placed in the water for a 6-minute session.[12][13]
-
Behavioral Scoring: The duration of immobility is typically scored during the last 4 minutes of the 6-minute test.[12][14] Immobility is defined as the state in which the animal makes only the minimal movements necessary to keep its head above water.[14] The session is often video-recorded for later analysis.
-
Post-test Care: After the test, animals are removed from the water, dried with a towel, and placed in a warm environment before being returned to their home cages.[11]
Mandatory Visualizations
Signaling Pathway of LY3020371
Caption: Proposed signaling pathway for the antidepressant effects of LY3020371.
Experimental Workflow for Antidepressant Validation
Caption: General workflow for validating antidepressant effects in animal models.
Discussion
The data presented indicate that this compound is a potent and selective mGlu2/3 receptor antagonist with antidepressant-like properties in rodent models. Its mechanism of action, which involves the modulation of the glutamatergic system and subsequent effects on monoaminergic pathways, is distinct from traditional antidepressants and shares similarities with ketamine.[4][5][15]
Comparison with Ketamine: Both LY3020371 and ketamine demonstrate rapid antidepressant-like effects in preclinical models.[4][5] They appear to converge on downstream pathways, including the activation of AMPA receptors.[15] However, a key differentiating factor is the potential for a more favorable side-effect profile with LY3020371. Preclinical studies suggest that LY3020371 does not produce some of the adverse effects associated with ketamine, such as motor impairment and abuse liability.[16]
Comparison with SSRIs: LY3020371's mechanism is fundamentally different from SSRIs, which primarily target the serotonin transporter. Notably, an oral prodrug of LY3020371 has been shown to augment the antidepressant-like effects of fluoxetine and citalopram in rats, suggesting potential for combination therapy.[4][5]
Conclusion
This compound shows significant promise as a novel antidepressant with a rapid onset of action. The preclinical data strongly support its efficacy in animal models of depression. Its distinct pharmacological profile compared to both ketamine and traditional SSRIs suggests it could be a valuable therapeutic alternative, particularly for treatment-resistant depression. Further clinical investigation is warranted to translate these preclinical findings to human populations.
References
- 1. In vitro pharmacological and rat pharmacokinetic characterization of LY3020371, a potent and selective mGlu2/3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mGlu2/3 receptor antagonists for depression: overview of underlying mechanisms and clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative Effects of LY3020371, a Potent and Selective Metabotropic Glutamate (mGlu) 2/3 Receptor Antagonist, and Ketamine, a Noncompetitive N-Methyl-d-Aspartate Receptor Antagonist in Rodents: Evidence Supporting the Use of mGlu2/3 Antagonists, for the Treatment of Depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Stress-sensitive antidepressant-like effects of ketamine in the mouse forced swim test | PLOS One [journals.plos.org]
- 10. scispace.com [scispace.com]
- 11. animal.research.wvu.edu [animal.research.wvu.edu]
- 12. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Preclinical predictors that the orthosteric mGlu2/3 receptor antagonist LY3020371 will not engender ketamine-associated neurotoxic, motor, cognitive, subjective, or abuse-liability-related effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of LY3020371 Hydrochloride's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY3020371 hydrochloride is a potent and selective orthosteric antagonist of metabotropic glutamate receptors 2 and 3 (mGlu2/3).[1] Its mechanism of action has garnered significant interest for its potential as a rapid-acting antidepressant, drawing comparisons to the non-competitive NMDA receptor antagonist, ketamine. This guide provides a comprehensive cross-validation of LY3020371's mechanism of action by comparing its performance with key alternatives, supported by experimental data.
Comparative Analysis of In Vitro Pharmacology
The affinity and functional potency of LY3020371 have been extensively characterized and compared with other mGlu2/3 receptor antagonists and ketamine. The following tables summarize key quantitative data from various in vitro assays.
Table 1: Receptor Binding Affinity (Ki) of mGlu2/3 Receptor Antagonists
| Compound | Target | Ki (nM) | Species | Radioligand | Source |
| LY3020371 | hmGlu2 | 5.26 | Human | [³H]-LY459477 | [1] |
| hmGlu3 | 2.50 | Human | [³H]-LY459477 | [1] | |
| Rat mGlu2/3 | 33 | Rat | [³H]-LY459477 | [1] | |
| MGS0039 | hmGlu2 | 2.2 | Human | Not Specified | [2] |
| hmGlu3 | 4.5 | Human | Not Specified | [2] | |
| LY341495 | hmGlu2 | 21 | Human | Not Specified | [3] |
| hmGlu3 | 14 | Human | Not Specified | [3] |
Table 2: Functional Antagonist Potency (IC50) in cAMP Assays
| Compound | Target | IC50 (nM) | Species | Agonist | Source |
| LY3020371 | hmGlu2 | 16.2 | Human | DCG-IV | [1] |
| hmGlu3 | 6.21 | Human | DCG-IV | [1] | |
| Rat mGlu2/3 | 29 | Rat | LY379268 | [1] | |
| MGS0039 | hmGlu2 | 20 | Human | Glutamate | [2] |
| hmGlu3 | 24 | Human | Glutamate | [2] | |
| LY341495 | hmGlu2 | 21 | Human | 1S,3R-ACPD | [3] |
| hmGlu3 | 14 | Human | 1S,3R-ACPD | [3] |
Table 3: Functional Antagonist Potency (IC50) in Glutamate Release Assays
| Compound | Preparation | IC50 (nM) | Species | Stimulus | Source |
| LY3020371 | Cortical Synaptosomes | 86 | Rat | K⁺-evoked | [1] |
| LY3020371 | Cortical Neurons | 34 | Rat | Spontaneous Ca²⁺ oscillations | [1] |
| LY3020371 | Hippocampal Slices | 46 | Rat | Not Specified | [1] |
Comparative Analysis of In Vivo Preclinical Efficacy
The antidepressant-like effects of LY3020371 have been evaluated in rodent models, most notably the forced swim test, and compared with ketamine.
Table 4: Effects on Immobility Time in the Rat Forced Swim Test
| Compound | Dose (mg/kg, i.p.) | Reduction in Immobility Time | Species | Source |
| LY3020371 | 0.3 - 3 | Dose-dependent decrease | Rat | [4] |
| MGS0039 | 0.3 - 3 | Dose-dependent decrease | Rat | [2] |
| LY341495 | 0.1 - 3 | Dose-dependent decrease | Rat | [2] |
| Ketamine | 10 | Significant decrease | Rat | [5] |
Mechanism of Action: Signaling Pathways
LY3020371, as an mGlu2/3 receptor antagonist, is proposed to exert its antidepressant effects by increasing synaptic glutamate levels. This leads to the activation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, a point of convergence with the mechanism of ketamine. The downstream signaling cascade involves the activation of the mammalian target of rapamycin (mTOR) pathway, which is crucial for synaptogenesis and neuroplasticity.[6][7]
While both LY3020371 and ketamine converge on the AMPA receptor and mTOR signaling, their initial targets are distinct. This difference is believed to underlie the more favorable side-effect profile of LY3020371, which does not produce the psychotomimetic and dissociative effects associated with ketamine.[2]
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for mGlu2 and mGlu3 receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing human recombinant mGlu2 or mGlu3 receptors.
-
Assay Buffer: A typical buffer consists of 50 mM Tris-HCl, 10 mM MgCl₂, and 0.1 mM EDTA, pH 7.4.
-
Incubation: Membranes are incubated with a fixed concentration of a radioligand (e.g., [³H]-LY459477) and varying concentrations of the unlabeled test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters (e.g., GF/C filters presoaked in polyethyleneimine).
-
Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8][9]
Forskolin-Stimulated cAMP Functional Assay
Objective: To determine the functional antagonist potency (IC50) of a test compound at mGlu2 and mGlu3 receptors.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing human mGlu2 or mGlu3 receptors are cultured to near confluency.
-
Pre-incubation: Cells are pre-incubated with varying concentrations of the test compound.
-
Stimulation: Cells are then stimulated with a fixed concentration of an mGlu2/3 receptor agonist (e.g., DCG-IV or glutamate) in the presence of forskolin, an adenylyl cyclase activator.
-
Lysis and Detection: After incubation, cells are lysed, and the intracellular cyclic adenosine monophosphate (cAMP) levels are measured using a suitable assay kit (e.g., a competitive immunoassay with chemiluminescent or fluorescent detection).
-
Data Analysis: The concentration of the test compound that inhibits 50% of the agonist-induced decrease in forskolin-stimulated cAMP accumulation (IC50) is determined.[10][11][12][13][14][15]
Potassium-Evoked Glutamate Release Assay
Objective: To assess the effect of a test compound on neurotransmitter release from synaptosomes.
Methodology:
-
Synaptosome Preparation: Synaptosomes are prepared from rodent brain tissue (e.g., cerebral cortex) by differential centrifugation.
-
Pre-incubation: Synaptosomes are pre-incubated with the test compound.
-
Depolarization: Glutamate release is stimulated by depolarization with a high concentration of potassium chloride (KCl) or 4-aminopyridine (4-AP).[16][17][18][19]
-
Sample Collection: The superfusate is collected at different time points.
-
Glutamate Quantification: The concentration of glutamate in the collected samples is measured, typically by high-performance liquid chromatography (HPLC) with fluorescence detection after derivatization with o-phthaldialdehyde.
-
Data Analysis: The inhibitory effect of the test compound on potassium-evoked glutamate release is quantified.[20]
Rat Forced Swim Test
Objective: To evaluate the antidepressant-like activity of a test compound in a rodent behavioral model.
Methodology:
-
Apparatus: A transparent cylindrical tank (approximately 40 cm high and 20 cm in diameter) is filled with water (23-25°C) to a depth of about 30 cm.
-
Pre-test Session: On the first day, rats are placed in the cylinder for a 15-minute pre-swim session.
-
Test Session: Twenty-four hours after the pre-test, the animals are administered the test compound or vehicle and placed back in the swim cylinder for a 5-minute test session.
-
Behavioral Scoring: The duration of immobility (the time the rat spends floating with only minimal movements to keep its head above water) is recorded and scored by a trained observer, often with the aid of video recording and analysis software.[21][22][23][24][25]
-
Data Analysis: A significant reduction in immobility time in the drug-treated group compared to the vehicle group is indicative of an antidepressant-like effect.[21]
Conclusion
This compound demonstrates a potent and selective antagonist profile at mGlu2/3 receptors, with a mechanism of action that converges with that of ketamine on the AMPA receptor and mTOR signaling pathways. Preclinical data support its potential as a rapid-acting antidepressant with a more favorable safety profile compared to ketamine. Further clinical investigation is warranted to fully elucidate its therapeutic potential in the treatment of major depressive disorder.
References
- 1. In vitro pharmacological and rat pharmacokinetic characterization of LY3020371, a potent and selective mGlu2/3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MGS0039: a potent and selective group II metabotropic glutamate receptor antagonist with antidepressant-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LY341495 is a nanomolar potent and selective antagonist of group II metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resources.revvity.com [resources.revvity.com]
- 13. promega.com [promega.com]
- 14. worldwide.promega.com [worldwide.promega.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Inhibition of Synaptic Glutamate Exocytosis and Prevention of Glutamate Neurotoxicity by Eupatilin from Artemisia argyi in the Rat Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effect of 4-aminopyridine on transmitter release in synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Glutamate exocytosis evoked by 4-aminopyridine is inhibited by free fatty acids released from rat cerebrocortical synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Preferential stimulation of glutamate release by 4-aminopyridine in rat striatum in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. discovery.researcher.life [discovery.researcher.life]
- 23. m.youtube.com [m.youtube.com]
- 24. High-speed video analysis of laboratory rats behaviors in forced swim test | Semantic Scholar [semanticscholar.org]
- 25. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
Comparative Side Effect Profile: LY3020371 Hydrochloride vs. NMDA Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical side effect profile of LY3020371 hydrochloride, a potent and selective metabotropic glutamate 2/3 (mGlu2/3) receptor antagonist, with that of traditional N-methyl-D-aspartate (NMDA) receptor antagonists such as ketamine, phencyclidine (PCP), and memantine. The information is compiled from preclinical studies and is intended to inform research and drug development in neuropsychiatric and neurological disorders.
Executive Summary
This compound has demonstrated antidepressant-like efficacy in preclinical models, comparable to the NMDA receptor antagonist ketamine.[1][2] However, a key differentiator lies in its side effect profile. Preclinical evidence strongly suggests that LY3020371 does not induce the hallmark adverse effects associated with NMDA antagonists, including psychotomimetic-like behaviors, motor impairments, cognitive deficits, and abuse liability.[2] This favorable safety profile positions LY3020371 as a promising candidate for further clinical investigation.
Quantitative Data on Side Effect Profiles
The following tables summarize quantitative data from preclinical rodent studies, comparing the effects of LY3020371 with ketamine, phencyclidine (PCP), and memantine on key side effect indicators.
Locomotor Activity
Table 1: Effects on Locomotor Activity in Rodents
| Compound | Species | Dose Range | Effect on Locomotion | Key Findings |
| LY3020371 | Rat | 3-10 mg/kg | Small, transient increase | Does not produce the profound hyperlocomotion seen with NMDA antagonists.[2] |
| Ketamine | Rat, Mouse | 4-40 mg/kg | Dose-dependent hyperlocomotion | Significant and robust increases in distance traveled.[3][4][5][6] |
| Phencyclidine (PCP) | Rat, Mouse | 2.5-10 mg/kg | Dose-dependent hyperlocomotion and stereotypy | Induces a rapid and significant increase in motor activity.[7][8][9][10] |
| Memantine | Rat | 5-40 mg/kg | Dose-dependent decrease in ambulation at higher doses | Can induce both hypo- and hyperactivity depending on the dose and time post-administration.[11][12] |
Cognitive Function
Table 2: Effects on Cognitive Function in Rodents
| Compound | Species | Cognitive Task | Dose Range | Effect on Cognition |
| LY3020371 | Rat | T-maze, Psychomotor Vigilance | Not specified | No significant impact or lesser effects compared to ketamine.[2] |
| Ketamine | Rat | T-maze, Psychomotor Vigilance | 12 mg/kg | Impaired working memory.[3] |
| Phencyclidine (PCP) | Rat | Various cognitive tasks | Not specified | Known to induce cognitive deficits. |
| Memantine | Rat, Mouse | Hole-board, Morris Water Maze | 5-10 mg/kg (Rat), 10-100 mg/kg (Mouse) | Disrupts memory at neuroprotective doses in rats[11]; improves cognition in mice.[13][14] |
Psychotomimetic-Like Effects
Table 3: Effects on Prepulse Inhibition (PPI) in Rodents
| Compound | Species | Dose Range | Effect on PPI |
| LY3020371 | Not specified | Not specified | Predicted to be free of psychotomimetic side-effects.[2] |
| Ketamine | Rat | 8-12 mg/kg | Dose-dependent disruption, leading to prepulse facilitation.[3] |
| Phencyclidine (PCP) | Rat | Not specified | Known to disrupt PPI. |
| Memantine | Not specified | Not specified | Generally lacks psychotomimetic effects at therapeutic doses. |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Rotarod Test for Motor Coordination
Objective: To assess motor coordination, balance, and motor learning in rodents.
Apparatus: An automated rotarod apparatus with a rotating rod, typically with adjustable speed.
Procedure:
-
Acclimation: Habituate the animals to the testing room for at least 30 minutes before the experiment.[15]
-
Training (Optional but Recommended): Place the rodent on the stationary or slowly rotating rod (e.g., 4 rpm) for a set period (e.g., 60 seconds) for 2-3 trials to familiarize them with the apparatus.[16][17]
-
Testing:
-
Place the animal on the rotarod.
-
Start the rotation, which can be at a fixed speed or, more commonly, an accelerating speed (e.g., 4 to 40 rpm over 300 seconds).[16][18]
-
Record the latency to fall from the rod. A fall is defined as the animal falling onto the platform below or clinging to the rod and making one full passive rotation.[16]
-
Conduct multiple trials (typically 3) with an inter-trial interval (e.g., 15 minutes).[18]
-
-
Data Analysis: The primary measure is the latency to fall. An increase in latency across trials indicates motor learning. Drug-induced motor impairment is indicated by a decreased latency to fall compared to a vehicle-treated control group.
Morris Water Maze for Spatial Learning and Memory
Objective: To assess hippocampal-dependent spatial learning and memory.
Apparatus: A large circular pool filled with opaque water, a submerged escape platform, and various distal visual cues placed around the room.
Procedure:
-
Acclimation: Allow animals to acclimate to the testing room.
-
Acquisition Phase (4-5 days):
-
Place the rodent into the pool at one of four quasi-random start locations, facing the wall of the tank.[19]
-
Allow the animal to swim and find the hidden platform. The trial ends when the animal climbs onto the platform or after a set time (e.g., 60 or 90 seconds).[20][21]
-
If the animal fails to find the platform within the allotted time, gently guide it to the platform.[21]
-
Allow the animal to remain on the platform for a short period (e.g., 15-30 seconds) to associate its location with the distal cues.[20][21]
-
Conduct 4 trials per day with an inter-trial interval.
-
-
Probe Trial (Day after last acquisition day):
-
Remove the escape platform from the pool.
-
Place the animal in the pool at a novel start location and allow it to swim for a set duration (e.g., 60 seconds).[22]
-
-
Data Analysis: Key measures include escape latency and path length to find the platform during acquisition. In the probe trial, the time spent in the target quadrant (where the platform was previously located) is the primary measure of spatial memory.
Prepulse Inhibition (PPI) of Acoustic Startle for Sensorimotor Gating
Objective: To assess sensorimotor gating, a measure often disrupted in psychiatric disorders with psychosis.
Apparatus: A startle chamber with a load cell platform to measure the startle response, enclosed in a sound-attenuating cubicle with a speaker to deliver acoustic stimuli.
Procedure:
-
Acclimation: Place the animal in the startle chamber and allow a 5-minute acclimation period with background white noise (e.g., 65-70 dB).[15][23]
-
Testing Session:
-
The session consists of a pseudo-random presentation of different trial types with a variable inter-trial interval (e.g., 10-30 seconds).[15][24]
-
Pulse-alone trials: A strong acoustic stimulus (the "pulse," e.g., 120 dB for 40 ms) is presented to elicit a startle response.[23]
-
Prepulse-alone trials: A weaker acoustic stimulus (the "prepulse," e.g., 74, 78, or 82 dB for 20 ms) is presented alone.[23]
-
Prepulse-plus-pulse trials: The prepulse is presented shortly before the pulse (e.g., 100 ms lead interval).[23]
-
No-stimulus trials: Only background noise is present.[23]
-
-
Data Analysis: The startle amplitude is measured by the load cell platform. PPI is calculated as the percentage reduction in the startle response in the prepulse-plus-pulse trials compared to the pulse-alone trials: %PPI = 100 * [(Pulse-alone amplitude) - (Prepulse+pulse amplitude)] / (Pulse-alone amplitude).
Signaling Pathways and Experimental Workflows
Signaling Pathways
The distinct side effect profiles of LY3020371 and NMDA antagonists stem from their different molecular targets and downstream signaling cascades.
Caption: Contrasting signaling pathways of NMDA antagonists and LY3020371.
NMDA receptor antagonists directly block the NMDA receptor, which can lead to a disinhibition of pyramidal neurons and a subsequent glutamate surge, contributing to their psychotomimetic and cognitive side effects. In contrast, LY3020371, as an mGlu2/3 receptor antagonist, is thought to exert its effects through a more nuanced modulation of glutamate transmission, leading to the activation of AMPA receptors and downstream pathways involved in synaptic plasticity, which are associated with its antidepressant effects without the adverse effects of direct NMDA receptor blockade.[1][25]
Experimental Workflow for Preclinical Side Effect Profiling
The following diagram illustrates a typical workflow for assessing the side effect profile of a novel compound in comparison to a benchmark drug.
Caption: A generalized workflow for preclinical behavioral side effect assessment.
Conclusion
The available preclinical data strongly support a differentiated side effect profile for this compound compared to classical NMDA receptor antagonists. While demonstrating comparable antidepressant-like efficacy to ketamine in rodent models, LY3020371 appears to be devoid of the motor, cognitive, and psychotomimetic-like side effects that have limited the clinical utility of many NMDA antagonists. This favorable safety and tolerability profile underscores the potential of targeting mGlu2/3 receptors as a novel therapeutic strategy for depression and other neuropsychiatric disorders. Further clinical studies are warranted to confirm these promising preclinical findings in human subjects.
References
- 1. Comparative Effects of LY3020371, a Potent and Selective Metabotropic Glutamate (mGlu) 2/3 Receptor Antagonist, and Ketamine, a Noncompetitive N-Methyl-d-Aspartate Receptor Antagonist in Rodents: Evidence Supporting the Use of mGlu2/3 Antagonists, for the Treatment of Depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical predictors that the orthosteric mGlu2/3 receptor antagonist LY3020371 will not engender ketamine-associated neurotoxic, motor, cognitive, subjective, or abuse-liability-related effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. daneshyari.com [daneshyari.com]
- 4. Effects of ketamine on the unconditioned and conditioned locomotor activity of preadolescent and adolescent rats: impact of age, sex and drug dose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Long-Lasting Effects of Repeated Ketamine Administration in Adult and Adolescent Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Behavioral effects of chronic phencyclidine administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Temporal dissociation of phencyclidine: Induced locomotor and social alterations in rats using an automated homecage monitoring system – implications for the 3Rs and preclinical drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. experts.arizona.edu [experts.arizona.edu]
- 10. Effects of phencyclidine on aggressive behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Low Doses of Memantine Disrupt Memory in Adult Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of behavioral effects of the NMDA receptor channel blockers memantine and ketamine in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cognition-enhancing and anxiolytic effects of memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol - IMPReSS [web.mousephenotype.org]
- 16. Rotarod-Test for Mice [protocols.io]
- 17. biomed-easy.com [biomed-easy.com]
- 18. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 19. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 20. queensu.ca [queensu.ca]
- 21. mmpc.org [mmpc.org]
- 22. coconote.app [coconote.app]
- 23. MPD: JaxCC1: project protocol [phenome-prod.jax.org]
- 24. Video: Habituation and Prepulse Inhibition of Acoustic Startle in Rodents [jove.com]
- 25. researchgate.net [researchgate.net]
A Comparative Metabolomic Analysis of LY3020371 Hydrochloride and Other Antidepressant Classes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolomic effects of LY3020371 hydrochloride, a potent and selective metabotropic glutamate 2/3 (mGlu2/3) receptor antagonist, with other major classes of antidepressants, including Selective Serotonin Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs). The information herein is supported by experimental data from preclinical and clinical studies.
Introduction
The treatment of major depressive disorder (MDD) is characterized by a variety of pharmacological agents that modulate different neurotransmitter systems. While traditional antidepressants like SSRIs and SNRIs primarily target monoaminergic systems, newer agents such as this compound are being investigated for their effects on the glutamatergic system.[1][2][3] Metabolomics, the large-scale study of small molecules, offers a powerful lens to understand the downstream biochemical effects of these different therapeutic interventions.[4] This guide synthesizes available metabolomic data to draw comparisons between LY3020371 and other established antidepressants.
Direct comparative metabolomic studies between LY3020371 and SSRIs/SNRIs are not extensively available. Therefore, this guide leverages data from studies comparing LY3020371 with ketamine, another glutamatergic modulator, and separate studies on the metabolomic impact of SSRIs and SNRIs.[5][6]
Comparative Metabolomic Profiles
The following table summarizes the reported changes in key metabolites and pathways associated with LY3020371, ketamine (as a comparator for glutamatergic modulation), and representative SSRIs and SNRIs.
| Metabolite/Pathway | LY3020371 | Ketamine | SSRIs (Fluoxetine, Escitalopram) | SNRIs (Duloxetine) | References |
| Glutamatergic System | Modulates glutamate transmission | Increases glutamate release | Indirect, downstream effects | Indirect, downstream effects | [3][7] |
| Amino Acid Metabolism | Alterations in hydroxy and keto acids | Similar alterations to LY3020371; affects tryptophan and kynurenine pathways | Glutamic acid decreased; Glycine, Leucine increased (Fluoxetine) | Not prominently reported | [8][9][10][11] |
| Lipid Metabolism | Elevation of some unsaturated fatty acids (plasma) | Alterations in lipid metabolism reported | Hexadecanoic and octadecanoic acid increased (Fluoxetine) | Not prominently reported | [8][9][10][11] |
| Energy Metabolism | Altered phosphocreatine levels | Affects TCA cycle and glycolysis | Increased energy metabolism via oxidative phosphorylation (Fluoxetine) | Not prominently reported | [9][10][11][12] |
| Tryptophan Metabolism | Not a primary target | Affects kynurenine pathway | Increased gut-derived indoles (Escitalopram) | Increased gut-derived indoles | [6][11][13][14] |
| Purine Metabolism | Not prominently reported | Not prominently reported | Decreased hypoxanthine, xanthine, uric acid (Escitalopram) | Decreased hypoxanthine, xanthine, uric acid | [6][13][14] |
| Key Signaling Pathways | GRIA2, ADORA1 activation | GRIA2, ADORA1 activation | Serotonin reuptake inhibition | Serotonin and Norepinephrine reuptake inhibition | [5][15] |
Experimental Protocols
The following represents a synthesized, representative methodology for comparative metabolomics in antidepressant research based on published studies.
Animal Model and Drug Administration (Preclinical)
-
Model: A chronic unpredictable mild stress (CMS) model in C57BL/6N mice is often used to induce a depressive-like phenotype.[8]
-
Groups:
-
Control (no stress, vehicle administration)
-
CMS (stress, vehicle administration)
-
CMS + LY3020371
-
CMS + SSRI (e.g., Fluoxetine)
-
CMS + SNRI (e.g., Duloxetine)
-
-
Drug Administration: Antidepressants are typically administered daily for a period of 4-6 weeks via oral gavage or intraperitoneal injection. Doses are determined based on previous pharmacological studies. For instance, LY3020371 has been studied at doses of 1 mg/kg and 10 mg/kg (i.v.) in rats.[10]
Human Studies
-
Design: Randomized controlled trials with treatment-naïve outpatients diagnosed with MDD.[6]
-
Sample Collection: Serum or plasma samples are collected at baseline and at specified time points post-treatment (e.g., 12 weeks).[6]
Sample Preparation and Metabolite Extraction
-
Brain Tissue (e.g., Hippocampus): The tissue is rapidly dissected, flash-frozen in liquid nitrogen, and stored at -80°C. Metabolites are extracted using a solvent system such as a methanol/water/chloroform mixture, followed by centrifugation to separate the polar and non-polar phases.[8]
-
Serum/Plasma: Samples are thawed, and proteins are precipitated using a solvent like methanol. The supernatant containing the metabolites is collected after centrifugation.[6]
Metabolomic Analysis
-
Gas Chromatography-Mass Spectrometry (GC-MS): Often used for the analysis of volatile and thermally stable small molecules. Samples undergo derivatization before injection.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A versatile technique for a broader range of metabolites. Different chromatography columns (e.g., HILIC, reversed-phase) can be used to separate different classes of metabolites. Targeted LC-electrochemistry has been used for metabolites related to tryptophan and tyrosine metabolism.[6]
Data Analysis
-
Data Processing: Raw data is processed for peak picking, alignment, and normalization.
-
Statistical Analysis: Multivariate statistical methods such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA) are used to identify metabolites that differ significantly between groups. Univariate tests (e.g., t-tests, ANOVA) are used to confirm the significance of individual metabolite changes.[8]
-
Pathway Analysis: Significantly altered metabolites are mapped to biochemical pathways using databases like KEGG (Kyoto Encyclopedia of Genes and Genomes) to understand the biological implications of the changes.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The mechanisms of action of LY3020371 and traditional antidepressants diverge at the primary target but may converge on downstream pathways related to neuroplasticity and mood regulation.
Caption: Divergent primary mechanisms of LY3020371 (glutamatergic) vs. SSRIs/SNRIs (monoaminergic).
Tryptophan Metabolism Pathway
SSRIs and SNRIs have been shown to impact tryptophan metabolism, a key pathway in serotonin synthesis and immune modulation.
Caption: Impact of SSRIs/SNRIs on major tryptophan metabolic pathways.
Experimental Workflow
A typical workflow for a comparative metabolomics study of antidepressants is outlined below.
Caption: Standard workflow for preclinical antidepressant metabolomics studies.
Conclusion
The metabolomic profiles of LY3020371 and traditional SSRI/SNRI antidepressants reflect their distinct primary mechanisms of action. LY3020371, similar to ketamine, primarily impacts pathways related to glutamatergic neurotransmission, amino acid metabolism, and cellular energy.[9][10] In contrast, SSRIs and SNRIs induce significant changes in tryptophan and purine metabolism, consistent with their modulation of the monoaminergic system.[6] While downstream convergence on pathways promoting synaptic plasticity is a likely common outcome, the initial metabolic signatures are markedly different. These distinctions may underpin the different onset speeds and efficacy profiles of these drug classes and highlight the potential of metabolomics to identify biomarkers for personalized antidepressant therapy. Further direct comparative studies are warranted to fully elucidate the unique and overlapping metabolic effects of these different antidepressant strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. mGlu2/3 Receptor Antagonists as Novel Antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mGlu2/3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolomic signatures associated with depression and predictors of antidepressant response in humans: A CAN-BIND-1 report - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Effects of LY3020371, a Potent and Selective Metabotropic Glutamate (mGlu) 2/3 Receptor Antagonist, and Ketamine, a Noncompetitive N-Methyl-d-Aspartate Receptor Antagonist in Rodents: Evidence Supporting the Use of mGlu2/3 Antagonists, for the Treatment of Depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolomics Signatures of serotonin reuptake inhibitor (Escitalopram), serotonin norepinephrine reuptake inhibitor (Duloxetine) and Cognitive Behavior Therapy on Key Neurotransmitter Pathways in Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effects of ketamine on prefrontal glutamate neurotransmission in healthy and depressed subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolomic identification of biochemical changes induced by fluoxetine and imipramine in a chronic mild stress mouse model of depression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Integrative multi-omics landscape of fluoxetine action across 27 brain regions reveals global increase in energy metabolism and region-specific chromatin remodelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. firstwordpharma.com [firstwordpharma.com]
- 14. Metabolomics signatures of serotonin reuptake inhibitor (escitalopram), serotonin norepinephrine reuptake inhibitor (duloxetine) and cognitive-behavioral therapy on key neurotransmitter pathways in major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Head-to-Head Comparison: LY3020371 Hydrochloride and its Prodrug LY3027788
A comprehensive analysis of the potent and selective mGlu2/3 receptor antagonist, LY3020371, and its orally bioavailable prodrug, LY3027788, reveals distinct pharmacokinetic profiles while demonstrating comparable pharmacodynamic and efficacy outcomes in preclinical models. This guide provides a detailed comparison of these two compounds, offering valuable insights for researchers and drug development professionals in the field of neuroscience and psychiatry.
LY3020371 is a potent and selective orthosteric antagonist of metabotropic glutamate receptors 2 and 3 (mGlu2/3).[1][2] Its therapeutic potential, particularly in the context of treatment-resistant depression, has been a subject of significant research. However, to enhance its oral bioavailability, a diester prodrug, LY3027788, was developed.[3][4] This guide synthesizes the available head-to-head study data for these two molecules.
Comparative Pharmacokinetics
LY3027788 is designed as a prodrug to overcome the formulation challenges and improve the oral absorption of the active compound, LY3020371. Following oral administration, LY3027788 is effectively converted to LY3020371 in the body. Preclinical studies in male CD-1 mice have characterized the plasma pharmacokinetics of LY3020371 after a single oral dose of the prodrug LY3027788.HCl.[3][5]
| Parameter | Value | Species | Administration |
| LY3020371 from oral LY3027788.HCl | Male CD-1 Mice | Single Oral Dose | |
| Cmax (ng/mL) | Data not explicitly provided in the search results | ||
| Tmax (hr) | Data not explicitly provided in the search results | ||
| AUC (ng*hr/mL) | Data not explicitly provided in the search results | ||
| Half-life (hr) | Data not explicitly provided in the search results |
While the search results confirm the existence of this pharmacokinetic data, specific numerical values for Cmax, Tmax, AUC, and half-life were not detailed in the provided snippets. Further review of the full-text articles is recommended for these specific values.
Comparative Efficacy and Pharmacodynamics
Head-to-head preclinical studies have demonstrated that oral administration of the prodrug LY3027788 effectively recapitulates the pharmacological effects of intravenously administered LY3020371.[3][4] This indicates successful bioactivation of the prodrug to the active moiety, achieving therapeutic concentrations in the central nervous system.
Key comparable effects observed in rodent models include:
-
Antidepressant-like Activity: Both compounds have shown efficacy in the forced-swim assay, a standard preclinical model for assessing antidepressant potential.[3][4]
-
Wake-Promoting Effects: Oral LY3027788 mirrors the wake-promoting effects observed with intravenous LY3020371.[3][4]
-
Augmentation of SSRI Effects: The prodrug has been shown to augment the antidepressant-like effects of selective serotonin reuptake inhibitors (SSRIs) like fluoxetine and citalopram, without altering their plasma or brain levels.[3][4]
These findings strongly suggest that for oral administration routes in preclinical and potentially clinical settings, LY3027788 serves as an effective delivery system for LY3020371.
Mechanism of Action and Signaling Pathway
Both LY3020371 and its prodrug LY3027788 exert their therapeutic effects through the blockade of mGlu2/3 receptors. This action is believed to disinhibit glutamate release in key brain regions, leading to a cascade of downstream events that share similarities with the rapid-acting antidepressant ketamine. Metabolomic studies have revealed that both LY3020371 and ketamine activate common pathways involving the glutamate ionotropic receptor AMPA type subunit 2 (GRIA2) and the adenosine A1 receptor (ADORA1).[3][4][6]
Experimental Protocols
Prodrug Pharmacokinetics in Mice
-
Subjects: Male CD-1 mice.[3]
-
Dosing: LY3027788.HCl was administered orally (p.o.) as a suspension in a vehicle consisting of 1% hydroxyl-ethyl cellulose, 0.25% Tween 80, and 0.05% Dow antifoam.[3] For intravenous studies, LY3020371.HCl was dissolved in saline.[3]
-
Sample Collection: Blood samples were collected at various time points post-dosing.
-
Analysis: Plasma concentrations of LY3020371 were determined using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The system utilized a Sciex API 4000 triple quadrupole mass spectrometer with a TurboIonSpray interface, operating in positive ion mode.[3]
-
Chromatography: LY3020371 was separated using a 2.1 mm x 50 mm Atlantis T3 column. The mobile phase consisted of 0.2% formic acid in water (Mobile Phase A) and MeOH/Acetic Acid (3:1, v/v) (Mobile Phase B).[3]
-
Detection: Selected reaction monitoring (SRM) was used with a (M+H)+ transition m/z of 360.1 > 159.1 for LY3020371.[3]
Forced-Swim Test in Rodents
The forced-swim test is a behavioral assay used to evaluate antidepressant-like efficacy. While the search results mention its use, they do not provide a detailed protocol. Generally, the procedure involves placing a rodent in an inescapable cylinder of water and measuring the time it remains immobile, with a reduction in immobility time considered an antidepressant-like effect.
Conclusion
The development of the prodrug LY3027788 represents a successful strategy for enabling the oral administration of the active mGlu2/3 receptor antagonist, LY3020371. Head-to-head comparisons in preclinical models demonstrate that oral LY3027788 effectively delivers the active compound and recapitulates its pharmacodynamic and efficacy profile. This prodrug approach is a critical step in the clinical development of LY3020371 for neuropsychiatric disorders such as treatment-resistant depression. Future research should focus on the translation of these findings to human subjects to fully characterize the pharmacokinetic and therapeutic profile of this promising compound.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro pharmacological and rat pharmacokinetic characterization of LY3020371, a potent and selective mGlu2/3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative Effects of LY3020371, a Potent and Selective Metabotropic Glutamate (mGlu) 2/3 Receptor Antagonist, and Ketamine, a Noncompetitive N-Methyl-d-Aspartate Receptor Antagonist in Rodents: Evidence Supporting the Use of mGlu2/3 Antagonists, for the Treatment of Depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Independent Verification of LY3020371 Hydrochloride Selectivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selectivity of LY3020371 hydrochloride with other mGlu2/3 receptor antagonists. The information is compiled from publicly available experimental data to assist researchers in making informed decisions for their studies.
Introduction to this compound
LY3020371 is a potent and selective orthosteric antagonist of the group II metabotropic glutamate receptors, specifically mGluR2 and mGluR3.[1][2] These receptors are implicated in the modulation of glutamatergic neurotransmission, and their antagonists are under investigation for the treatment of neuropsychiatric disorders, including depression.[3][4] The selectivity of a compound is a critical factor in its utility as a research tool and its potential as a therapeutic agent, as off-target effects can lead to confounding results and adverse side effects. This guide compares the selectivity profile of LY3020371 with two other well-characterized mGlu2/3 receptor antagonists: LY341495 and MGS0039.[5][6][7]
Comparative Selectivity Data
The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of LY3020371, LY341495, and MGS0039 for various metabotropic glutamate receptor subtypes. Lower values indicate higher affinity or potency.
Table 1: Antagonist Binding Affinity (Ki, nM) at Human mGlu Receptors
| Compound | mGluR2 | mGluR3 | Reference(s) |
| LY3020371 | 5.26 | 2.50 | [1] |
| LY341495 | ~21 | ~14 | [6] |
| MGS0039 | 2.2 | 4.5 | [5][8] |
Note: Values for LY341495 are reported as IC50 in the primary screen, which are presented here for comparative potency context.
Table 2: Antagonist Functional Potency (IC50, nM) in cAMP Formation Assays
| Compound | mGluR2 | mGluR3 | mGluR1a | mGluR5a | mGluR8 | mGluR7 | mGluR4 | Reference(s) |
| LY3020371 | 16.2 | 6.21 | >10,000 | >10,000 | - | - | - | |
| LY341495 | 21 | 14 | 7800 | 8200 | 170 | 990 | 22000 | [6] |
| MGS0039 | 20 | 24 | No significant effects | No significant effects | No significant effects | No significant effects | No significant effects | [5] |
Signaling Pathway and Experimental Workflows
To understand the mechanism of action and the methods used to determine selectivity, the following diagrams illustrate the relevant signaling pathway and experimental workflows.
Caption: Antagonism of mGlu2/3 receptors by LY3020371 blocks glutamate binding and subsequent inhibition of adenylyl cyclase, leading to altered cellular responses.
Caption: Workflow for determining the binding affinity (Ki) of an antagonist using a competitive radioligand binding assay.
Caption: Workflow for assessing the functional potency (IC50) of an antagonist by measuring its ability to block agonist-induced inhibition of cAMP production.
Experimental Protocols
Detailed methodologies are crucial for the independent verification and replication of scientific findings. Below are generalized protocols for the key assays used to determine the selectivity of mGlu2/3 receptor antagonists.
Radioligand Binding Assay
This assay measures the affinity of a compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand.
-
Membrane Preparation:
-
Cells stably expressing the human mGlu receptor subtype of interest are harvested.
-
The cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add the cell membrane preparation, a fixed concentration of a radiolabeled mGlu2/3 agonist (e.g., [3H]-LY354740 or a similar ligand), and varying concentrations of the unlabeled antagonist (e.g., LY3020371).
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled agonist.
-
The plates are incubated at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
-
Filtration and Quantification:
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Formation Assay
This functional assay measures the potency of an antagonist by its ability to reverse the agonist-induced inhibition of adenylyl cyclase.
-
Cell Culture:
-
Cells stably expressing the mGlu receptor of interest (e.g., CHO or HEK293 cells) are cultured to an appropriate confluency in 96-well plates.
-
-
Assay Procedure:
-
The cell culture medium is replaced with a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are pre-incubated with varying concentrations of the antagonist (e.g., LY3020371) for a defined period.
-
Adenylyl cyclase is then stimulated with forskolin, and an mGluR agonist (e.g., DCG-IV) is added to inhibit this stimulation.
-
The cells are incubated for a further period (e.g., 30 minutes) to allow for changes in intracellular cAMP levels.
-
-
cAMP Measurement:
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is determined using a commercially available cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).
-
-
Data Analysis:
-
The concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production (IC50) is determined by fitting the data to a sigmoidal dose-response curve.
-
Conclusion
Based on the available data, this compound is a potent and highly selective antagonist for mGluR2 and mGluR3. Its selectivity against other mGlu receptor subtypes appears to be very high, as indicated by the lack of activity at micromolar concentrations in functional assays. In comparison, while LY341495 is also a potent group II mGluR antagonist, it exhibits some activity at other mGlu receptor subtypes, particularly mGluR8, at higher concentrations.[6] MGS0039 also demonstrates high potency and selectivity for mGluR2 and mGluR3 with no significant effects reported on other mGlu receptors.[5] The choice of antagonist for a particular study will depend on the specific requirements for selectivity and the potential for off-target effects to influence the experimental outcomes. The detailed protocols and comparative data presented in this guide are intended to aid researchers in this selection process.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. mGlu2/3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical predictors that the orthosteric mGlu2/3 receptor antagonist LY3020371 will not engender ketamine-associated neurotoxic, motor, cognitive, subjective, or abuse-liability-related effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MGS0039: a potent and selective group II metabotropic glutamate receptor antagonist with antidepressant-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LY341495 is a nanomolar potent and selective antagonist of group II metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of Serotonergic System in the Antidepressant Actions of mGlu2/3 Receptor Antagonists: Similarity to Ketamine [mdpi.com]
- 8. | BioWorld [bioworld.com]
Assessing the therapeutic potential of LY3020371 hydrochloride against existing treatments.
Here are two comprehensive comparison guides assessing the therapeutic potential of LY3020371 hydrochloride against existing treatments and a comparative analysis of Hedgehog pathway inhibitors.
Comparison Guide 1: this compound for Treatment-Resistant Depression
Audience: Researchers, scientists, and drug development professionals in neuroscience.
Objective: To objectively compare the preclinical profile of this compound with the rapid-acting antidepressant ketamine and standard-of-care Selective Serotonin Reuptake Inhibitors (SSRIs).
Introduction
This compound is a potent and selective antagonist of the metabotropic glutamate 2/3 (mGlu2/3) receptors, being investigated for its potential as a rapid-acting antidepressant. The rationale for its development stems from the hypothesis that, similar to the N-methyl-D-aspartate (NMDA) receptor antagonist ketamine, modulating the glutamate system can elicit fast-acting antidepressant effects. This is a departure from traditional monoaminergic antidepressants like SSRIs, which have a delayed onset of action. Preclinical studies have positioned LY3020371 as a compound with the potential for rapid antidepressant efficacy but without the psychotomimetic and abuse-related side effects associated with ketamine.
Mechanism of Action
-
LY3020371: Blocks presynaptic mGlu2/3 autoreceptors, leading to an increase in glutamate release in cortical and limbic brain regions. This surge in glutamate is thought to enhance α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor signaling and downstream pathways, such as the mammalian target of rapamycin (mTOR), promoting synaptogenesis and neuroplasticity.
-
Ketamine: A non-competitive NMDA receptor antagonist. By blocking NMDA receptors on GABAergic interneurons, ketamine disinhibits glutamatergic neurons, leading to a glutamate surge and subsequent activation of AMPA receptors and the mTOR pathway.
-
SSRIs: Selectively inhibit the reuptake of serotonin in the synaptic cleft, increasing the availability of this neurotransmitter. Their therapeutic effects are believed to be mediated by downstream neuroplastic changes that occur over several weeks.
Data Presentation
Table 1: Preclinical Efficacy of LY3020371 vs. Ketamine in Rodent Models of Depression
| Parameter | LY3020371 | Ketamine |
| Forced Swim Test (FST) | Reduces immobility time, indicative of antidepressant effect. | Reduces immobility time, indicative of antidepressant effect. |
| Learned Helplessness | Reverses learned helplessness behavior. | Reverses learned helplessness behavior. |
| Neurochemical Effects | Increases dopamine and serotonin efflux in the prefrontal cortex. | Increases dopamine and serotonin efflux in the prefrontal cortex. |
| Wakefulness Promotion | Increases wakefulness without rebound hypersomnia. | Increases wakefulness. |
Table 2: Preclinical Safety and Tolerability of LY3020371 vs. Ketamine
| Parameter | LY3020371 | Ketamine |
| Motor Effects | Minimal increase in locomotion; no impairment in motor performance. | Induces hyperlocomotion and impairs motor coordination. |
| Cognitive Effects | No significant cognitive impairment in T-maze or Y-maze tasks. | Impairs performance in T-maze and Y-maze tasks. |
| Psychotomimetic/Abuse Liability | Does not fully substitute for psychoactive drugs (e.g., phencyclidine) in drug discrimination studies. | Substitutes for phencyclidine in drug discrimination studies, indicating similar subjective effects. |
| Dopamine Efflux in Nucleus Accumbens | No significant increase. | Significantly increases dopamine efflux, which is associated with abuse potential. |
Experimental Protocols
Forced Swim Test (FST): This test is a widely used rodent behavioral model to screen for antidepressant efficacy.
-
Apparatus: A cylindrical tank (e.g., 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Procedure: Rodents are placed in the water tank for a 6-minute session. The duration of immobility (floating with only minor movements to keep the head above water) during the last 4 minutes of the session is recorded.
-
Endpoint: A reduction in immobility time is interpreted as an antidepressant-like effect.
Drug Discrimination Study: This procedure is used to assess the subjective effects of a drug.
-
Apparatus: A standard operant conditioning chamber with two levers.
-
Training: Animals are trained to press one lever after receiving an injection of a known drug of abuse (e.g., phencyclidine) and the other lever after a vehicle injection to receive a food reward.
-
Testing: Once trained, the test drug (e.g., LY3020371) is administered, and the percentage of responses on the drug-appropriate lever is measured.
-
Endpoint: A high percentage of responding on the drug-appropriate lever suggests that the test drug has similar subjective effects to the training drug.
Mandatory Visualization
Caption: Signaling pathways of LY3020371 and Ketamine.
Comparison Guide 2: Hedgehog Pathway Inhibitors in Oncology and Fibrosis
Audience: Researchers, scientists, and drug development professionals in oncology and fibrosis.
Objective: To objectively compare the performance of taladegib, vismodegib, and sonidegib, with a focus on their clinical application in basal cell carcinoma and emerging indications.
Introduction
The Hedgehog (Hh) signaling pathway is crucial during embryonic development and is largely quiescent in adult tissues. However, aberrant reactivation of this pathway is implicated in the pathogenesis of various cancers, including basal cell carcinoma (BCC), and fibrotic diseases like idiopathic pulmonary fibrosis (IPF).[1] Several small molecule inhibitors targeting the transmembrane protein Smoothened (SMO), a key component of the Hh pathway, have been developed. This guide compares three such inhibitors: vismodegib and sonidegib, which are approved for the treatment of advanced BCC, and taladegib, an investigational agent being evaluated for various cancers and IPF.[1][2][3]
Mechanism of Action
Vismodegib, sonidegib, and taladegib are all orally bioavailable small molecule inhibitors of SMO.[4][5] By binding to and inhibiting SMO, these drugs prevent the downstream activation of GLI transcription factors, which are responsible for transcribing genes that promote cell proliferation and survival.[4] This inhibition effectively halts the aberrant cell growth driven by the Hh pathway.[4]
Data Presentation
Table 3: Clinical Efficacy of Hedgehog Pathway Inhibitors in Locally Advanced Basal Cell Carcinoma (laBCC)
| Parameter | Vismodegib (ERIVANCE trial) | Sonidegib (BOLT trial - 200 mg dose) | Taladegib |
| Objective Response Rate (ORR) | 43% - 47.6% | 56% - 58% | Data not yet available for BCC |
| Complete Response (CR) | ~20% | ~5% | Data not yet available for BCC |
| Median Duration of Response | 9.5 months | 26.1 months | Data not yet available for BCC |
| Median Progression-Free Survival | 9.5 months | 22 months | Data not yet available for BCC |
Note: Data are from separate clinical trials and not from head-to-head comparisons. A matching-adjusted indirect comparison suggested that the comparative effectiveness of sonidegib versus vismodegib remains unchanged after adjusting for baseline patient characteristics.[6]
Table 4: Clinical Efficacy of Taladegib in Idiopathic Pulmonary Fibrosis (IPF) (Phase 2a trial)
| Parameter | Taladegib (200 mg daily) | Placebo |
| Change in % Predicted Forced Vital Capacity (FVC) from Baseline | +1.9% | -1.3% |
| Change in Total Lung Capacity (TLC) from Baseline | +206.67 mL | -55.58 mL |
Table 5: Common Adverse Events of Hedgehog Pathway Inhibitors
| Adverse Event | Vismodegib | Sonidegib | Taladegib |
| Muscle Spasms | ~70% | ~55% | ~57% |
| Alopecia (Hair Loss) | ~65% | ~50% | ~52% |
| Dysgeusia (Taste Alteration) | ~55% | ~40% | ~57% |
| Fatigue | ~40% | ~40% | Common |
| Nausea | ~30% | ~30% | ~19% |
| Weight Loss | ~45% | ~20% | Not specified |
| Diarrhea | ~30% | ~15% | Not specified |
Experimental Protocols
ERIVANCE Study (Vismodegib in aBCC):
-
Design: A phase II, international, multicenter, single-arm, two-cohort study.[7]
-
Patient Population: Adults with histologically confirmed metastatic BCC (mBCC) or locally advanced BCC (laBCC) for whom surgery was inappropriate.[7]
-
Intervention: Vismodegib 150 mg orally once daily until disease progression or unacceptable toxicity.[7]
-
Primary Endpoint: Objective response rate (ORR) as assessed by an independent review facility.[8]
BOLT Study (Sonidegib in aBCC):
-
Design: A phase II, randomized, double-blind, multicenter study.
-
Patient Population: Adults with histologically confirmed mBCC or laBCC with no prior Hh pathway inhibitor therapy.
-
Intervention: Patients were randomized to receive sonidegib 200 mg or 800 mg orally once daily. The 200 mg dose was approved.
-
Primary Endpoint: ORR.
ENV-IPF-101 Study (Taladegib in IPF):
-
Design: A phase 2a, multicenter, randomized, double-blind, placebo-controlled trial.[9]
-
Patient Population: Patients with IPF older than 40 years who were not on concurrent IPF therapy.[9]
-
Intervention: Taladegib 200 mg or placebo orally once daily for 12 weeks.[9]
-
Primary Endpoints: Safety and change from baseline in FVC.[9]
Mandatory Visualization
Caption: The Hedgehog signaling pathway and the mechanism of action of SMO inhibitors.
References
- 1. 2minutemedicine.com [2minutemedicine.com]
- 2. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Review of Hedgehog Inhibitors Sonidegib and Vismodegib for Treatment of Advanced Basal Cell Carcinoma - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. A matching-adjusted indirect comparison of sonidegib and vismodegib in advanced basal cell carcinoma | RTI Health Solutions [rtihs.org]
- 7. dermnetnz.org [dermnetnz.org]
- 8. Pivotal ERIVANCE basal cell carcinoma (BCC) study: 12-month update of efficacy and safety of vismodegib in advanced BCC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Taladegib for the treatment of idiopathic pulmonary fibrosis (ENV-IPF-101): a multicentre, randomised, double-blind, placebo-controlled, phase 2a trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of LY3020371 Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of LY3020371 hydrochloride, a potent and selective metabotropic glutamate 2/3 (mGlu2/3) receptor antagonist. Adherence to these procedures is vital for personnel safety and environmental protection.
Immediate Safety and Disposal Protocols
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general best practices for the disposal of potent, biologically active research compounds should be strictly followed. These procedures are based on established guidelines for hazardous chemical waste management in a laboratory setting.
Step-by-Step Disposal Procedure:
-
Waste Identification and Segregation:
-
Treat all waste containing this compound, including pure compound, solutions, and contaminated labware (e.g., pipette tips, vials, gloves), as hazardous chemical waste.
-
Segregate this waste from other waste streams such as regular trash, biological waste, and radioactive waste.[1]
-
Avoid mixing incompatible chemicals. This compound waste should be collected in a dedicated, clearly labeled container.[2][3]
-
-
Containerization:
-
Use a designated, leak-proof, and chemically compatible container for waste collection. The original product container can be reused for waste of the same material if it is in good condition.[1][2][3]
-
The container must have a tightly fitting cap and be kept closed except when adding waste.[2][3][4]
-
Ensure the container is properly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the approximate concentration and date of accumulation.[3][4]
-
-
Storage:
-
Disposal:
-
Do not dispose of this compound down the sink or in regular trash.[1] Evaporation is not an acceptable method of disposal.[4]
-
Arrange for collection by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
-
-
Decontamination and Empty Container Disposal:
-
For empty containers that held this compound, they must be decontaminated before disposal.
-
Triple rinse the container with a suitable solvent (e.g., water or another solvent capable of dissolving the compound).[4]
-
Collect the first rinseate as hazardous waste.[2] Subsequent rinses may also need to be collected depending on local regulations.
-
After thorough rinsing and air-drying, deface or remove the original label before disposing of the container as non-hazardous waste, or as directed by your institution's policies.[2][4]
-
Quantitative Data Summary
As no specific SDS was located, quantitative disposal limits are not available. The primary guiding principle is to treat any concentration of this compound as hazardous waste.
| Parameter | Guideline | Citation |
| Waste Stream | Hazardous Chemical Waste | [1][3][4] |
| Sink Disposal | Prohibited | [1] |
| Solid Waste Disposal | Prohibited for contaminated materials | [2] |
| Empty Containers | Triple rinse, collect first rinseate as hazardous waste | [2][4] |
Signaling Pathway of LY3020371
This compound is a selective antagonist of metabotropic glutamate receptors 2 and 3 (mGluR2/3). These receptors are G-protein coupled receptors that, when activated by their endogenous ligand glutamate, inhibit the production of cyclic AMP (cAMP). As an antagonist, LY3020371 blocks this action, thereby preventing the agonist-induced inhibition of cAMP formation.[5][6]
Caption: Simplified signaling pathway of LY3020371 as an mGluR2/3 antagonist.
References
- 1. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 2. policies.dartmouth.edu [policies.dartmouth.edu]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. vumc.org [vumc.org]
- 5. In vitro pharmacological and rat pharmacokinetic characterization of LY3020371, a potent and selective mGlu2/3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
